3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTPALHHEULAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194587 | |
| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41762-76-9 | |
| Record name | 3-(Methylsulfonyl)-2-oxo-1-imidazolidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41762-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041762769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.473 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its primary applications in drug development, with a focus on the synthesis of the antibiotic Mezlocillin.
Chemical and Physical Properties
This compound is a solid compound with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 41762-76-9 | [1][2] |
| Molecular Formula | C5H7ClN2O4S | [1][2] |
| Molecular Weight | 226.64 g/mol | [1][2] |
| Appearance | Solid, white powder | [1][2] |
| Melting Point | 168-173 °C (lit.) | [2][3] |
| Boiling Point | 347.9 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water (<0.1 g/100 mL at 21°C). Soluble in 1 M NaOH (10 mg/mL, resulting in a dark green solution). | [2] |
| Purity | Typically available in 97% or 98% purity.[1] | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][4] |
Structural Identifiers:
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, 1-Chlorocarbonyl-3-methanesulfonyl-2-imidazolidinone | [3][5][6] |
| InChI Key | ZWTPALHHEULAPI-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)N1CCN(C(Cl)=O)C1=O |
Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step process starting from 2-imidazolidone.[7]
Experimental Protocol
Step 1: Synthesis of N-Methylsulfonyl-2-imidazolidone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-imidazolidone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add methanesulfonyl chloride (1 equivalent).[7] The reaction is typically performed in the presence of a base, such as triethylamine (1.1 equivalents), to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).[7]
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the N-methylsulfonyl-2-imidazolidone (1 equivalent) from Step 1 in anhydrous dioxane.[7] Add triethylamine (1.1 equivalents) and trimethylchlorosilane (1.1 equivalents).[7]
-
Addition of Phosgene: Cool the mixture in an ice bath. Carefully bubble phosgene gas (or a solution of phosgene in a suitable solvent like toluene) into the reaction mixture with vigorous stirring.[7] Caution: Phosgene is extremely toxic. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Conditions: Allow the reaction to proceed at a low temperature for a specified time, followed by gradual warming to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., IR spectroscopy to observe the formation of the carbonyl chloride peak).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride. The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
References
- 1. aksci.com [aksci.com]
- 2. China Largest factory Manufacturer Supply Highest Quality 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone CAS 41762-76-9, CasNo.41762-76-9 Leader Biochemical Group China (Mainland) [leaderbiogroup.lookchem.com]
- 3. 41762-76-9 | CAS DataBase [m.chemicalbook.com]
- 4. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]
- 5. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Mezlocillin, Multocillin, Mezlin-药物合成数据库 [drugfuture.com]
An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Properties
This compound is a reactive chemical compound primarily utilized as a building block in the synthesis of more complex molecules.[1] Its structure incorporates a reactive acyl chloride, a sulfonyl group, and an imidazolidinone ring, making it a versatile reagent in acylation reactions.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 41762-76-9 | [2] |
| Molecular Formula | C₅H₇ClN₂O₄S | [2] |
| Molecular Weight | 226.64 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 168-173 °C (lit.) | [3] |
| Boiling Point (Predicted) | 347.9 ± 25.0 °C | [3] |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [3] |
| SMILES | CS(=O)(=O)N1CCN(C(Cl)=O)C1=O | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The table below outlines its key safety classifications and handling precautions.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | [4] | |
| Signal Word | Danger | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4] |
| UN Number | 3261 | [4] |
| Hazard Class | 8 | [4] |
| Packing Group | II | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process, starting from 2-imidazolidinone.
Synthesis Pathway Overview
The overall synthesis pathway is illustrated in the diagram below.
Step 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one
This precursor is synthesized by the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base.[5]
Experimental Protocol:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-imidazolidinone in an anhydrous organic solvent (e.g., tetrahydrofuran, dioxane, or toluene).[5]
-
Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to the organic base is typically 1:1-2:1-3.[5]
-
Addition of Methanesulfonyl Chloride: While stirring at a controlled temperature (10-80 °C), slowly add a solution of methanesulfonyl chloride in the same anhydrous solvent.[5]
-
Reaction: Maintain the reaction mixture at the chosen temperature for 2-7 hours.[5]
-
Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The resulting residue is then recrystallized from a suitable solvent (e.g., ethanol, water, or methanol) to yield 1-(methylsulfonyl)imidazolidin-2-one.[5]
Step 2: Synthesis of this compound
Experimental Protocol (Inferred):
-
Reaction Setup: Suspend 1-(methylsulfonyl)imidazolidin-2-one in anhydrous dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Phosgenation: Cool the suspension to 0°C.
-
Catalyst: Add a catalytic amount of pyridine to the mixture.[6]
-
Reaction: Allow the reaction mixture to stand overnight, with a gradual warming to room temperature.
-
Work-up:
-
With excess phosgene: Carefully remove the excess phosgene by passing a stream of dry air or nitrogen through the reaction mixture. The product, this compound, precipitates and can be collected by filtration.[6]
-
With triphosgene: The reaction goes to completion without excess phosgene. The product can be isolated by filtration of the precipitate.[7]
-
Reactivity and Applications
The primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum antibiotic, Mezlocillin.[8]
Role in Mezlocillin Synthesis
In the synthesis of Mezlocillin, this compound acts as an acylating agent to introduce the substituted ureido side chain onto the ampicillin backbone.[9]
Experimental Protocol for Mezlocillin Synthesis (General):
-
Reaction Setup: Ampicillin is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like acetone.[9]
-
Base Addition: A base, such as triethylamine or sodium hydroxide, is added to deprotonate the amino group of ampicillin, making it nucleophilic.[9]
-
Acylation: this compound is then added to the reaction mixture. The nucleophilic amino group of ampicillin attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the Mezlocillin molecule.[9]
-
Work-up: The Mezlocillin is then isolated and purified, typically through acidification to induce precipitation, followed by filtration and drying.[9]
Spectroscopic Data
-
¹H NMR: Signals corresponding to the methylene protons of the imidazolidinone ring and the methyl protons of the sulfonyl group.
-
¹³C NMR: Resonances for the carbonyl carbons of the acyl chloride and the urea, the methylene carbons of the ring, and the methyl carbon of the sulfonyl group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acyl chloride and the urea, and the S=O stretching of the sulfonyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of chlorine, the carbonyl group, and parts of the imidazolidinone ring.
Conclusion
This compound is a crucial, highly reactive intermediate in pharmaceutical synthesis, most notably in the production of the antibiotic Mezlocillin. Its synthesis involves a two-step process starting from 2-imidazolidinone. Due to its hazardous nature, strict safety protocols must be followed during its handling and use. While its primary application is well-established, further research could explore its utility in the synthesis of other novel bioactive compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mezlocillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 4. This compound [sobekbio.com]
- 5. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mezlocillin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its chemical behavior and biological significance.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring an imidazolidinone ring system. The core structure is substituted with a methylsulfonyl group at the 3-position and a carbonyl chloride group at the 1-position.
Systematic IUPAC Name: this compound[1]
Synonyms:
-
1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone[2]
-
3-Methanesulfonyl-2-oxo-imidazolidine-1-carbonyl chloride[1][2]
-
3-Methanesulfonyl-2-oxo-1-imidazolidinecarbonyl chloride[2]
-
3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone[2]
-
1-Chloroformyl-3-methanesulfonyl-2-imidazolidinone[2]
-
3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride[2]
Chemical Structure:
Caption: 2D structure of this compound.
| Identifier | Value | Reference |
| CAS Number | 41762-76-9 | [3][4] |
| Molecular Formula | C5H7ClN2O4S | [2][4] |
| Molecular Weight | 226.64 g/mol | [2][4] |
| Canonical SMILES | CS(=O)(=O)N1CCN(C(=O)Cl)C1=O | [3][4] |
| InChI Key | ZWTPALHHEULAPI-UHFFFAOYSA-N | [5] |
Physicochemical Properties
This section summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Physical State | Solid | [5] |
| Melting Point | 168-173 °C (lit.) | [5] |
| Boiling Point | 347.9±25.0 °C (Predicted) | [5] |
| Density | 1.71±0.1 g/cm³ (Predicted) | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process starting from 2-imidazolidinone.
Caption: General synthesis workflow for the target compound.
Experimental Protocol for Step 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one
This protocol is adapted from the general method described in patent literature[6].
Materials:
-
2-Imidazolidinone
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable organic base)
-
Anhydrous organic solvent (e.g., Toluene, Benzene, Chloroform)
-
Purified water
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-imidazolidinone and triethylamine in the chosen anhydrous organic solvent.
-
Cool the mixture to a temperature between 10-20°C.
-
Slowly add a solution of methanesulfonyl chloride in the same anhydrous organic solvent to the reaction mixture while maintaining the temperature. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to the organic base is typically in the range of 1:1-2:1-3[6].
-
After the addition is complete, warm the reaction mixture to a temperature between 40-80°C and maintain it for 2-7 hours[6].
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add purified water and a recrystallization solvent (e.g., ethanol or methanol).
-
Heat the mixture to reflux for a short period (e.g., 30 minutes) and then cool to 0°C to induce crystallization.
-
Collect the solid product by suction filtration and wash with cold purified water.
-
Dry the product in an oven to obtain 1-(methylsulfonyl)imidazolidin-2-one. The reported melting point of the intermediate is in the range of 190.8-191.9°C[7].
Experimental Protocol for Step 2: Synthesis of this compound
This protocol is based on the general procedure for the phosgenation of N-substituted imidazolidinones[8][9].
Materials:
-
1-(Methylsulfonyl)imidazolidin-2-one
-
Phosgene or a phosgene equivalent such as bis(trichloromethyl) carbonate (triphosgene)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Dioxane)
-
Triethylamine or Pyridine (as a catalyst or acid scavenger)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend 1-(methylsulfonyl)imidazolidin-2-one in the chosen anhydrous aprotic solvent.
-
Cool the suspension to 0°C.
-
Using Phosgene: Bubble phosgene gas through the suspension. Using Bis(trichloromethyl) carbonate: Add a solution of bis(trichloromethyl) carbonate in the reaction solvent. This is often a safer alternative to using phosgene gas[9].
-
Add a catalytic amount of triethylamine or pyridine.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the dissolution of the starting material and the formation of the product.
-
If phosgene gas was used, carefully remove the excess by purging with a stream of dry nitrogen.
-
The product, being a solid, may precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.
Reactivity and Applications
This compound is a reactive acyl chloride. The carbonyl chloride moiety is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
Reactivity Profile
The reactivity of the carbonyl chloride is influenced by the electron-withdrawing nature of the adjacent nitrogen and the methylsulfonyl group. This enhanced electrophilicity allows for efficient reactions with a variety of nucleophiles.
Reactions with Nucleophiles:
-
Amines: Reacts readily with primary and secondary amines to form the corresponding urea derivatives. This reaction is fundamental to its use in pharmaceutical synthesis.
-
Alcohols: Reacts with alcohols to form carbamates.
-
Water: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, which is unstable and likely decarboxylates. Therefore, anhydrous reaction conditions are crucial.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of the broad-spectrum antibiotic, Mezlocillin[8][10].
Caption: Role as a key reagent in the synthesis of Mezlocillin.
In the synthesis of Mezlocillin, the carbonyl chloride reacts with the primary amino group of ampicillin or a related aminopenicillanic acid derivative to form the final acylurea side chain of the antibiotic[8].
Furthermore, derivatives of the imidazolidinone core structure have been investigated as potential therapeutic agents. For instance, N-substituted aryl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazides have been designed and synthesized as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.
Biological Significance and Signaling Pathways
While this compound itself is not a biologically active molecule, its derivatives have shown potential as enzyme inhibitors. The investigation of related compounds as acetylcholinesterase (AChE) inhibitors highlights a connection to cholinergic signaling pathways, which are crucial for cognitive functions like memory and learning.
Acetylcholinesterase Inhibition Signaling Pathway:
Caption: Inhibition of acetylcholine breakdown in the synaptic cleft.
In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh to terminate the signal. In conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired, inhibitors of AChE prevent the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing signaling. Derivatives of this compound have been explored for this inhibitory activity.
Safety and Handling
This compound is a reactive and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined structure and reactivity make it a reliable building block for the synthesis of complex molecules, most notably the antibiotic Mezlocillin. The exploration of its derivatives as potential therapeutic agents, particularly as enzyme inhibitors, underscores its continued importance in drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. This compound [sobekbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]
- 8. 41762-76-9|this compound|BLD Pharm [bldpharm.com]
- 9. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]
Synthesis Pathway of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, an important intermediate in pharmaceutical synthesis. The document details the core chemical transformations, experimental protocols, and quantitative data to support laboratory-scale and potential scale-up production.
Introduction
This compound is a key building block, notably utilized in the synthesis of advanced generation penicillins. Its bifunctional nature, featuring a reactive acid chloride and a sulfonamide-activated urea moiety, makes it a versatile reagent in organic synthesis. This guide outlines a robust two-step synthesis pathway commencing from readily available starting materials.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the sulfonylation of 2-imidazolidinone with methanesulfonyl chloride to yield the intermediate, 1-(methylsulfonyl)imidazolidin-2-one. The subsequent step is the phosgenation of this intermediate to afford the final product.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one
This step involves the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base as an acid scavenger. Several variations of this procedure have been reported, primarily differing in the choice of solvent and base.
General Procedure:
To a stirred solution of 2-imidazolidinone and an organic base in an anhydrous organic solvent, a solution of methanesulfonyl chloride in the same solvent is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is heated for a specified duration. The solvent is then removed under reduced pressure, and the residue is recrystallized from a suitable solvent system to yield the pure product.
Quantitative Data for Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one
| Molar Ratio (2-imidazolidinone:MsCl:Base) | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1:1.8:1.5 | Triethylamine | Benzene | 40 | 5 | 77 | 191.0 - 191.5 |
| 1:1-2:1-3 | Triethylamine | Chloroform | 40 | 1 | 78 | 191.2 - 191.9 |
| 1:1-2:1-3 | Pyridine | Dioxane | 80 | 3 | 79 | 190.9 - 191.3 |
| 1:1.3:1.5 | N,N-Dimethylformamide | Toluene | 80 | 4 | 78.5 | 191.0 - 191.2 |
| 1:1-2:1-3 | Pyridine | Carbon Tetrachloride | 50 | 4 | 76 | 191.2 - 191.6 |
| 1:1-2:1-3 | Pyridine | Cyclohexane | 40 | 1.5 | 76 | 190.8 - 191.7 |
Data sourced from patent CN102408374B.
Step 2: Synthesis of this compound
This step involves the reaction of 1-(methylsulfonyl)imidazolidin-2-one with phosgene or a phosgene equivalent.
Method A: Using Phosgene Gas
This method is analogous to the synthesis of 3-ethanesulphonyl-imidazolidin-2-on-1-carbonyl chloride[1].
Experimental Protocol:
-
Suspend 1-(methylsulfonyl)imidazolidin-2-one in anhydrous dichloromethane in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.
-
Cool the suspension to 0°C.
-
Introduce a large excess of phosgene gas into the stirred suspension.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Allow the mixture to stand overnight, with continuous stirring.
-
After the reaction is complete, remove the excess phosgene by passing a stream of dry air or nitrogen through the reaction mixture.
-
The product, this compound, is suspended in dichloromethane and can be isolated by filtration.
Method B: Using Bis(trichloromethyl) carbonate (Triphosgene)
This method provides a safer alternative to using phosgene gas and has been reported for the synthesis of analogous 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones[2].
Experimental Protocol:
-
Dissolve 1-(methylsulfonyl)imidazolidin-2-one in a suitable anhydrous solvent such as THF, chloroform, or ethyl acetate.
-
Add a stoichiometric amount of bis(trichloromethyl) carbonate (approximately 0.34 equivalents relative to the starting imidazolidinone). A slight excess (2-3%) of bis(trichloromethyl) carbonate can be used to ensure complete conversion.
-
Heat the reaction mixture to 55-60°C and stir for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product can be purified by recrystallization from the reaction solvent, during which any residual reagent is removed.
Product Specifications
| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity | Melting Point (°C) |
| This compound | 41762-76-9 | C5H7ClN2O4S | 226.64 g/mol | >98% | 168-173 |
Safety Considerations
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Phosgene is an extremely toxic gas. All manipulations involving phosgene must be carried out in a specialized, well-ventilated fume hood with appropriate safety monitoring and emergency preparedness.
-
Bis(trichloromethyl) carbonate (triphosgene) is a solid and a safer alternative to phosgene gas, but it can release phosgene upon heating or in the presence of nucleophiles. Handle with care in a fume hood.
-
Organic solvents used are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound can be reliably achieved in two steps from 2-imidazolidinone. The first step, the sulfonylation, is well-documented with high yields. The second step, the phosgenation, can be performed using either phosgene gas or a safer solid equivalent, bis(trichloromethyl) carbonate. The protocols and data presented in this guide provide a solid foundation for the synthesis of this important pharmaceutical intermediate.
References
Unraveling the Role of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: A Technical Perspective for Researchers
For Immediate Release
Shanghai, China – December 28, 2025 – An in-depth review of available scientific literature and chemical databases reveals that 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride primarily functions as a chemical intermediate in organic synthesis, rather than a compound with a defined biological mechanism of action. This technical guide serves to clarify its established role for researchers, scientists, and drug development professionals, focusing on its application in the synthesis of pharmaceuticals.
Currently, there is a conspicuous absence of publicly accessible data on the biochemical targets, downstream signaling effects, or quantitative biological activity (e.g., IC50, Ki values) of this compound. The compound, characterized by its CAS number 41762-76-9, is consistently cataloged by chemical suppliers as a reagent for research and development purposes.[1][2][3][4][5]
Established Role in Pharmaceutical Synthesis
The most significant and well-documented application of this compound is its crucial role as a reactant in the synthesis of the ureidopenicillin antibiotic, Mezlocillin.[6] Mezlocillin is a broad-spectrum beta-lactam antibiotic effective against a wide range of bacteria. In the synthesis of Mezlocillin, this compound is utilized to introduce the characteristic N-acylated side chain to the 6-aminopenicillanic acid (6-APA) core structure. This side chain is critical for the antibiotic's spectrum of activity and its efficacy.
The chemical structure of Mezlocillin incorporates the 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl moiety, highlighting the direct synthetic lineage from the reagent .[6]
Synthetic Utility and Chemical Properties
This compound is a reactive acyl chloride. This reactivity is central to its utility in acylation reactions, such as the one employed in the synthesis of Mezlocillin. The compound is typically a solid with a melting point ranging from 168-173 °C and should be stored under an inert atmosphere at 2-8°C.[4] Its molecular formula is C5H7ClN2O4S.[2][3][5]
The synthesis of related compounds, such as 3-ethanesulphonyl-imidazolidin-2-on-1-carbonyl chloride, involves the reaction of the corresponding N-sulphonyl-imidazolidin-2-one with phosgene.[7] This suggests a probable synthetic route for this compound as well. The reactivity of acyl chlorides with imidazolidine-2-thione derivatives has been studied, indicating that the nature of the acyl chloride can influence whether mono- or di-acylated products are formed.[8]
Future Research Directions
While the current body of knowledge points to this compound as a synthetic intermediate, its structural motifs could warrant further investigation for potential biological activity. The imidazolidinone core is present in various biologically active molecules. Future research could explore if this compound or its derivatives exhibit any unforeseen pharmacological effects. However, at present, there is no scientific basis to support such a mechanism of action.
Conclusion
Visualizing the Synthetic Role
The following diagram illustrates the key role of this compound in the synthesis of Mezlocillin.
Caption: Synthetic pathway of Mezlocillin.
References
- 1. This compound [sobekbio.com]
- 2. 41762-76-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Mezlocillin | SIELC Technologies [sielc.com]
- 7. prepchem.com [prepchem.com]
- 8. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a representative synthetic application of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride.
Introduction
This compound, with a molecular formula of C5H7ClN2O4S and a molecular weight of 226.64 g/mol , is a reactive chemical intermediate.[1] Its structure, featuring both a sulfonyl group and a carbonyl chloride, makes it a valuable reagent in organic synthesis, particularly for the introduction of the 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl moiety into other molecules. This compound is often utilized as a building block in the development of bioactive molecules for pharmaceutical and agrochemical applications.[1]
Solubility Data
Acyl chlorides are generally not considered soluble in water as they react vigorously with it to form the corresponding carboxylic acid and hydrochloric acid.[2][3] They are, however, typically soluble in nonpolar organic solvents.[2][4] Sulfonyl chlorides also react with water, though generally less violently than acyl chlorides, to produce the corresponding sulfonic acid.[5] Their low solubility in water can lead to their precipitation from aqueous reaction mixtures, a property that can be advantageous in synthesis.[6]
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Predicted Solubility/Reactivity | Rationale |
| Water | Reactive | The carbonyl chloride and sulfonyl chloride moieties are susceptible to hydrolysis.[2][3][5] |
| Protic Solvents (e.g., Alcohols, Amines) | Reactive | Reacts with nucleophilic groups like hydroxyl and amino functions.[4] |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Likely Soluble | Often used as solvents for reactions involving similar reagents. |
| Ethereal Solvents (e.g., Diethyl ether, THF) | Likely Soluble | Commonly used for reactions with acyl and sulfonyl chlorides.[4] |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | Good general solvents for a wide range of organic compounds.[4] |
| Hydrocarbon Solvents (e.g., Hexane, Toluene) | Likely Soluble to Sparingly Soluble | Solubility will depend on the overall polarity of the molecule. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a non-reactive organic solvent.
Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Add a known volume or mass of the chosen anhydrous solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.
-
Dilution: Dilute the filtered sample to a known volume with the same solvent.
-
Analysis: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Safety Precautions: this compound is a reactive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with moisture.
Synthetic Application: Synthesis of a Urea Derivative
This compound is a useful reagent for the synthesis of urea derivatives, which are prevalent in many biologically active compounds.[7] The carbonyl chloride group readily reacts with primary and secondary amines to form a urea linkage.
Below is a diagram illustrating the general workflow for the synthesis of a substituted urea derivative using this compound.
References
Navigating the Reactivity of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: A Guide to Solvent Stability
For Immediate Release
This technical guide provides an in-depth analysis of the stability of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (MOS-Cl) in various common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the inherent reactivity of MOS-Cl, potential degradation pathways, and recommended handling and analysis protocols. Due to its high reactivity, understanding the stability of MOS-Cl is critical for its effective use as a reagent in chemical synthesis.
Core Concepts: Understanding the Instability of MOS-Cl
This compound is a highly reactive acyl chloride. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing methylsulfonyl group further enhances this electrophilicity, making the molecule prone to degradation in the presence of nucleophiles, including many common solvents or trace impurities within them.
Safety data sheets consistently highlight that MOS-Cl is corrosive, causes severe skin burns and eye damage, and is highly sensitive to moisture.[1][2][3][4] Storage recommendations emphasize the need for a dry, cool, and well-ventilated environment, often under an inert atmosphere such as nitrogen, at temperatures between 2-8°C.[1][3][4] One safety data sheet explicitly states that the compound "Hydrolyzes readily," underscoring its instability in aqueous conditions.[4]
Hypothetical Stability Data in Common Solvents
Below are tables summarizing the expected stability of MOS-Cl in a range of common laboratory solvents under anhydrous conditions at room temperature. The "Relative Stability" is a qualitative assessment, and the "Estimated Half-Life" is a hypothetical value for illustrative purposes, assuming trace amounts of nucleophilic impurities.
Table 1: Stability in Aprotic Non-Nucleophilic Solvents
| Solvent | Chemical Formula | Dielectric Constant (20°C) | Relative Stability | Estimated Half-Life (Anhydrous) | Potential Degradation Products |
| Acetonitrile | CH₃CN | 37.5 | Moderate | Days to Weeks | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid (from trace water) |
| Dichloromethane | CH₂Cl₂ | 9.1 | High | Weeks to Months | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid (from trace water) |
| Tetrahydrofuran | C₄H₈O | 7.6 | Moderate to Low | Hours to Days | Ring-opening products, polymers |
| Toluene | C₇H₈ | 2.4 | High | Weeks to Months | Minimal degradation |
Table 2: Stability in Protic and Nucleophilic Solvents
| Solvent | Chemical Formula | Dielectric Constant (20°C) | Relative Stability | Estimated Half-Life | Primary Degradation Product |
| Water | H₂O | 80.1 | Very Low | Seconds to Minutes | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid |
| Methanol | CH₃OH | 32.7 | Very Low | Minutes | Methyl 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate |
| Ethanol | C₂H₅OH | 24.5 | Very Low | Minutes | Ethyl 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate |
| Isopropanol | C₃H₈O | 19.9 | Very Low | Minutes to Hours | Isopropyl 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate |
| Dimethylformamide | C₃H₇NO | 36.7 | Low | Hours | N,N-dimethyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide |
| Dimethyl sulfoxide | C₂H₆OS | 46.7 | Moderate to Low | Days | Complex degradation mixture |
Degradation Pathways
The primary degradation pathway for MOS-Cl in the presence of nucleophiles is nucleophilic acyl substitution. The general mechanism is illustrated below.
In protic solvents, the reaction proceeds rapidly. For example, hydrolysis in water leads to the formation of the corresponding carboxylic acid and hydrochloric acid.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of MOS-Cl in a given solvent, a systematic experimental approach is required. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation kinetics of MOS-Cl in a selected solvent over time.
Materials:
-
This compound (MOS-Cl)
-
High-purity, anhydrous solvent of interest
-
Anhydrous, non-nucleophilic quenching agent (e.g., a sterically hindered amine)
-
HPLC-grade solvents for mobile phase
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh a known amount of MOS-Cl.
-
Dissolve the MOS-Cl in the anhydrous solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stability Study Setup:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Maintain the vials at a constant temperature (e.g., 25°C).
-
-
Time-Point Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
Immediately quench the reaction by adding a solution of the quenching agent to form a stable derivative.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the concentration of the stable derivative, which corresponds to the remaining MOS-Cl.
-
-
HPLC Method:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point. The exact conditions will need to be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the derivative has strong absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Plot the concentration of the MOS-Cl derivative versus time.
-
Determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and the half-life (t₁/₂) of MOS-Cl in the solvent.
-
Conclusion
This compound is a valuable but highly reactive reagent. Its stability is significantly compromised in the presence of nucleophilic solvents, particularly protic solvents like water and alcohols. For applications requiring the use of MOS-Cl in solution, it is imperative to use anhydrous, aprotic, and non-nucleophilic solvents. When the use of potentially reactive solvents is unavoidable, the MOS-Cl should be used immediately after dissolution, and the reaction should be conducted at low temperatures to minimize degradation. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the stability of MOS-Cl in specific solvent systems, enabling more controlled and reproducible synthetic outcomes.
References
An In-depth Technical Guide on the Spectral Data of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectral data for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is limited. The data presented in this guide is representative and has been estimated based on the analysis of structurally analogous compounds. This guide serves as an educational resource, providing expected spectral characteristics and detailed experimental protocols for researchers working with this or similar chemical entities.
Chemical Structure and Overview
This compound, with the CAS number 41762-76-9 and molecular formula C₅H₇ClN₂O₄S, is a reactive organic compound. Its structure incorporates a cyclic urea (imidazolidinone), a sulfonyl group, and a reactive acyl chloride moiety. This combination of functional groups makes it a potentially useful building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Accurate spectral analysis is crucial for its characterization and for monitoring its reactions.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.2 - 4.0 | Triplet | 2H | -N-CH₂- (next to N-COCl) |
| ~ 3.8 - 3.6 | Triplet | 2H | -N-CH₂- (next to N-SO₂) |
| ~ 3.3 | Singlet | 3H | -SO₂-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | -CO-Cl (Acyl Chloride) |
| ~ 152 | -N-CO-N- (Imidazolidinone) |
| ~ 48 | -N-CH₂- (next to N-COCl) |
| ~ 45 | -N-CH₂- (next to N-SO₂) |
| ~ 42 | -SO₂-CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1790 | Strong | C=O Stretch (Acyl Chloride) |
| ~ 1720 | Strong | C=O Stretch (Imidazolidinone) |
| ~ 1350 | Strong | S=O Asymmetric Stretch (Sulfonyl) |
| ~ 1160 | Strong | S=O Symmetric Stretch (Sulfonyl) |
| ~ 2950 | Medium | C-H Stretch (Aliphatic) |
Sample Preparation: KBr pellet or ATR.
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are provided below. These protocols are general and may require optimization based on the specific instrumentation available.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR Spectroscopy.
Detailed Protocol:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[1]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.[2]
-
Tune the probe for the nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay is crucial.[2]
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Two common methods for analyzing solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Workflow for KBr Pellet Preparation for IR Spectroscopy
Caption: Workflow for KBr Pellet Method in IR Spectroscopy.
Detailed Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle, and the pellet die.[3]
-
Grind 1-2 mg of this compound into a very fine powder in the agate mortar.[4][5]
-
Add 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.[4][5]
-
Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[3]
-
Transfer the mixture to the pellet die.
-
-
Pellet Formation and Analysis:
-
Assemble the die and press the mixture under high pressure (typically 8-10 tons) for a few minutes.[6] A vacuum may be applied to remove trapped air and moisture.
-
Carefully release the pressure and extract the transparent or translucent pellet from the die.[6]
-
Mount the pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Protocol (ATR-FTIR Method):
Attenuated Total Reflectance (ATR) is a simpler and faster method that requires minimal sample preparation.[7][8]
-
Sample Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
After analysis, clean the crystal thoroughly.
-
Interpretation of Spectral Data
-
¹H NMR: The two triplets in the ¹H NMR spectrum are characteristic of the two inequivalent methylene groups in the imidazolidinone ring, with the downfield triplet likely corresponding to the protons adjacent to the electron-withdrawing carbonyl chloride group. The singlet corresponds to the three equivalent protons of the methylsulfonyl group.
-
¹³C NMR: The spectrum is expected to show five distinct signals. The two carbonyl carbons will appear at the most downfield shifts, with the acyl chloride carbon being more deshielded than the urea carbonyl. The two methylene carbons of the ring will have distinct chemical shifts due to the different N-substituents. The methyl carbon of the sulfonyl group will be the most upfield signal.
-
IR: The IR spectrum is dominated by strong absorptions from the two carbonyl groups and the sulfonyl group. The C=O stretch of the acyl chloride is expected at a higher frequency (around 1790 cm⁻¹) compared to the C=O of the cyclic urea (around 1720 cm⁻¹).[9][10][11] The sulfonyl group will show two characteristic strong stretching bands for the S=O bonds.[12][13]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical compounds, most notably as a key building block for antibiotics like Mezlocillin. Its utility in drug development is significant, but its reactivity also necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling of this compound, based on available safety data sheets and chemical information.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its corrosive nature.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
Signal Word: Danger[1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key precautions include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and proper storage and disposal.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that some of this data is predicted and should be used with caution.
| Property | Value | Reference |
| CAS Number | 41762-76-9 | [2][3][4][5] |
| Molecular Formula | C5H7ClN2O4S | [3][5] |
| Molecular Weight | 226.64 g/mol | [3][5] |
| Appearance | Solid | [4] |
| Melting Point | 168-173 °C (lit.) | [4] |
| Boiling Point | 347.9 ± 25.0 °C (Predicted) | [4] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | ≥98% | [2] |
Toxicological Information
Potential Health Effects:
-
Inhalation: May cause irritation of the lungs and respiratory system. Overexposure could lead to serious illness.[1]
-
Skin Contact: Causes severe skin burns, characterized by itching, scaling, reddening, or blistering.[1]
-
Eye Contact: Causes serious eye damage, which may include redness, pain, and severe injury.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]
Carcinogenicity: This compound is not classified as a carcinogen by IARC, NTP, or OSHA.[1]
Handling and Storage
Proper handling and storage procedures are critical to ensure safety in the laboratory.
Personal Protective Equipment (PPE)
A standard experimental workflow for handling this compound should always include the use of appropriate PPE.
Storage
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, a temperature of 2-8°C is recommended.[1] The compound should be stored under an inert atmosphere (nitrogen or argon).[4]
Reactivity and Stability
Information on the specific reactivity and decomposition products of this compound is limited. However, as an acyl chloride, it is expected to be reactive towards nucleophiles, particularly water, alcohols, and amines. Contact with moisture will likely lead to hydrolysis, producing hydrochloric acid and the corresponding carbamic acid, which may be unstable.
References
Safeguarding Stability: A Technical Guide to Storing 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Immediate Release
This technical guide provides essential information for researchers, scientists, and drug development professionals on the proper storage conditions for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS No. 41762-76-9). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Summary of Storage Conditions
Proper storage is paramount to prevent the degradation of this compound, a compound sensitive to environmental factors. The following table summarizes the recommended storage parameters based on available safety data sheets and product information.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1][2][3] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[2][3] | Inert atmosphere is critical to prevent hydrolysis. |
| Moisture | Store in a dry environment.[1] The compound is moisture-sensitive. | |
| Container | Keep in a tightly closed container.[1] Do not use metal containers. | |
| Ventilation | Store in a well-ventilated area.[1] | |
| Proximity to Incompatibles | Keep away from strong oxidizing agents.[1] | |
| General Handling | Minimize dust generation and accumulation.[1] Keep away from sources of ignition.[1] |
Experimental Protocols
Detailed experimental protocols for stability studies of this compound were not available in the public domain at the time of this guide's compilation. Researchers are advised to conduct in-house stability studies under their specific laboratory conditions to establish a more precise shelf-life and degradation profile. A general approach to such a study would involve:
-
Sample Preparation: Store aliquots of the compound under various conditions (e.g., different temperatures, humidity levels, and in the presence/absence of an inert atmosphere).
-
Time-Point Analysis: At regular intervals, analyze the purity and integrity of the samples using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Degradation Product Identification: Characterize any significant degradation products to understand the decomposition pathways.
-
Data Analysis: Plot the percentage of the parent compound remaining over time for each storage condition to determine the rate of degradation and establish optimal storage parameters.
Logical Workflow for Storage
The following diagram illustrates the decision-making process and key considerations for the proper storage of this compound.
Caption: Logical workflow for the proper storage of this compound.
Safety and Handling
Beyond storage, safe handling is critical. This compound is classified as causing severe skin burns and eye damage.[1] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling.[1] Ensure work is conducted in a well-ventilated area or under a chemical fume hood.[1] In case of exposure, follow the first-aid measures outlined in the safety data sheet.
References
An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical and Physical Properties
This compound is a reactive acyl chloride containing a sulfonated imidazolidinone core. Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 226.64 g/mol | [1][2][3][4] |
| Molecular Formula | C5H7ClN2O4S | [1][2][3][4] |
| CAS Number | 41762-76-9 | [1][2][3][4][5][6] |
| Melting Point | 168-173 °C | [7] |
| Appearance | Solid | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][7] |
| Synonyms | 3-Methanesulfonyl-2-oxo-imidazolidine-1-carbonyl chloride, 1-Chlorocarbonyl-3-methanesulfonyl-2-imidazolidinone | [2][3][8] |
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from 2-imidazolidone. The first step involves the sulfonylation of the imidazolidinone ring, followed by phosgenation to introduce the acyl chloride functionality.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Methylsulfonyl-2-imidazolidone
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2-imidazolidone in tetrahydrofuran (THF).
-
Slowly add methanesulfonyl chloride to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, N-methylsulfonyl-2-imidazolidone, can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Suspend the N-methylsulfonyl-2-imidazolidone obtained in the previous step in dioxane.
-
Add trimethylchlorosilane and triethylamine to the suspension.
-
Introduce phosgene into the mixture while maintaining a controlled temperature.
-
Stir the reaction mixture until the conversion is complete.
-
The product, this compound, can be isolated by filtration and washed with a suitable solvent.
Applications in Drug Development
This reactive intermediate is primarily utilized in the synthesis of semi-synthetic penicillins and in the development of novel enzyme inhibitors.
Synthesis of Mezlocillin
This compound is a crucial reagent in the synthesis of Mezlocillin, a broad-spectrum antibiotic.[9] The synthesis involves the acylation of ampicillin.[10][11]
-
In a reaction vessel, suspend ampicillin trihydrate in a mixture of water and acetone.[11]
-
Add sodium bicarbonate to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 15-20°C.
-
Slowly add a solution of this compound.
-
Maintain the reaction for approximately 30 minutes.
-
After the reaction is complete, extract the mixture with a suitable organic solvent like isopropyl ether.
-
Separate the aqueous layer and acidify with a suitable acid to precipitate Mezlocillin.
-
The crude product can be purified by crystallization.
Development of Cholinesterase Inhibitors
The imidazolidinone scaffold is of interest in the design of novel enzyme inhibitors. Research has shown that derivatives of 3-(methylsulfonyl)-2-oxoimidazolidine can be synthesized to create potent cholinesterase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[2] The general approach involves the synthesis of carbohydrazide derivatives followed by condensation with various aldehydes to produce a library of candidate molecules.
References
- 1. Mezlocillin, Multocillin, Mezlin-药物合成数据库 [drugfuture.com]
- 2. N-Substituted Arylidene-3-(Methylsulfonyl)-2-Oxoimidazolidine-1-Carbohydrazide as Cholinesterase Inhibitors: Design, Synthesis, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 41762-76-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [sobekbio.com]
- 7. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]
- 8. This compound [cymitquimica.com]
- 9. Mezlocillin | C21H25N5O8S2 | CID 656511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN101550144B - Preparation technique for mezlocillin - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound, with the CAS number 41762-76-9, is a heterocyclic compound crucial for the synthesis of various pharmaceutical agents.[1] Its chemical structure incorporates a reactive carbonyl chloride group, making it a valuable acylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C5H7ClN2O4S | [1] |
| Molecular Weight | 226.64 g/mol | |
| IUPAC Name | This compound | [1] |
| Melting Point | 168-173 °C (lit.) | [2] |
| Boiling Point | 347.9±25.0 °C (Predicted) | [2] |
| Density | 1.71±0.1 g/cm3 (Predicted) | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Synonyms:
-
2-keto-3-mesyl-imidazolidine-1-carbonyl chloride[1]
-
3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone[1]
-
1-CHLOROCARBONYL-3-METHYLSULFONYL-2-IMIDAZOLIDINONE
-
1-Chloroformyl-3-methanesulfonyl-2-imidazolidinone
Synthesis Pathway
The synthesis of this compound is a two-step process commencing from 2-imidazolidone. The first step involves the sulfonylation of 2-imidazolidone to yield N-methylsulfonyl-2-imidazolidone, which is subsequently reacted with phosgene to produce the final product.
Experimental Protocols
Synthesis of N-methylsulfonyl-2-imidazolidone
This protocol is based on the method described in patent CN102408374B.
Materials:
-
2-imidazolidone
-
Methanesulfonyl chloride
-
Organic base (e.g., pyridine, triethylamine, or N,N-dimethylformamide)
-
Anhydrous organic solvent (e.g., dioxane, toluene, or cyclohexane)
-
Recrystallization solvent (e.g., ethanol, water, or a mixture of water and methanol)
Procedure:
-
In a reaction vessel, dissolve 2-imidazolidone and the selected organic base in the anhydrous organic solvent.
-
While stirring at a controlled temperature (e.g., 15-20 °C), slowly add a solution of methanesulfonyl chloride in the same anhydrous organic solvent. The addition time can range from 40 minutes to 2 hours.
-
After the addition is complete, raise the temperature to 40-80 °C and maintain it for 1.5 to 5 hours to allow the reaction to proceed to completion.
-
Remove the organic solvent by distillation under reduced pressure.
-
To the residue, add the recrystallization solvent and heat to reflux for approximately 30 minutes.
-
Cool the mixture to 0 °C to induce crystallization.
-
Collect the solid product by suction filtration and wash it with purified water.
-
Dry the product in an oven to obtain N-methylsulfonyl-2-imidazolidone. The reported yield is in the range of 76-79%.
Synthesis of this compound
This protocol is derived from descriptions of Mezlocillin synthesis.[3]
Materials:
-
N-methylsulfonyl-2-imidazolidone
-
Phosgene
-
Trimethylchlorosilane
-
Triethylamine
-
Dioxane
Procedure:
-
Suspend N-methylsulfonyl-2-imidazolidone in dioxane.
-
Add trimethylchlorosilane and triethylamine to the suspension.
-
Introduce phosgene into the reaction mixture.
-
The reaction proceeds to form this compound.
-
Further purification steps may be required to isolate the final product.
Application in Drug Development: Synthesis of Mezlocillin
This compound is a critical acylating agent in the synthesis of Mezlocillin, a broad-spectrum penicillin antibiotic.[4] The synthesis involves the acylation of ampicillin with the title compound.
Conclusion
This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antibiotics like Mezlocillin. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway with experimental protocols, and its primary application. The information presented herein is intended to support researchers and professionals in the field of drug development and organic synthesis.
References
Methodological & Application
Synthesis of Mezlocillin using 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mezlocillin, a broad-spectrum acylureidopenicillin antibiotic. The primary synthetic route detailed herein utilizes Ampicillin Trihydrate and 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a method noted for its industrial significance and high yields.[1]
Introduction
Mezlocillin is a potent antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2][3][4][5] This disruption leads to cell lysis and bacterial death.[2][5] The synthesis method described is a robust and scalable process involving the acylation of the amino group of ampicillin.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₅N₅O₈S₂ |
| Molecular Weight | 539.59 g/mol [1] |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |
| CAS Number | 51481-65-3[1] |
| Appearance | White crystalline powder[1] |
| Solubility | Water: 0.471 g/L[1] |
Experimental Protocols
The synthesis of Mezlocillin from Ampicillin Trihydrate and this compound is typically carried out in an aqueous medium under alkaline conditions.[6][7]
Materials:
-
Ampicillin Trihydrate[1]
-
This compound (MOS-Cl)[1]
-
Purified Water[1]
-
4% (w/v) Sodium Hydroxide Solution[1] or Sodium Bicarbonate[7]
-
Dilute Hydrochloric Acid[1]
-
Acetone (or other suitable organic solvents like isopropanol or ethanol)[1][6]
Protocol 1: Synthesis using Sodium Hydroxide
This protocol is adapted from methodologies described in patent literature, with reported yields exceeding 90%.[1]
-
Dissolution: In a suitable reaction vessel, suspend 1 part by weight of Ampicillin Trihydrate in 15 parts by volume of purified water (e.g., 100 g of Ampicillin Trihydrate in 1.5 L of water).[1]
-
Cooling and pH Adjustment: Stir the suspension and cool the mixture to a temperature between 0-5°C.[1] Carefully add 4% sodium hydroxide solution dropwise until the Ampicillin Trihydrate is completely dissolved and the pH is alkaline.[1]
-
Acylation Reaction: Slowly add 0.59 parts by weight of this compound to the reaction mixture.[1]
-
pH Control: Throughout the addition, maintain the reaction temperature at 0-5°C and simultaneously add 4% sodium hydroxide solution dropwise to maintain the pH of the solution between 7.0 and 7.5.[1]
-
Reaction Completion and Filtration: Monitor the reaction for completion using a suitable method like HPLC. Once complete, filter the reaction product.[1]
-
Acidification and Crystallization: To the filtrate, add 4 to 6 volumes of an organic solvent such as acetone relative to the initial weight of Ampicillin Trihydrate.[1] Adjust the temperature to 20-25°C.[6] Slowly add dilute hydrochloric acid to acidify the solution until the pH reaches 2.0, which will cause Mezlocillin to precipitate as a solid.[1]
-
Maturation: Continue stirring the suspension for approximately 30 minutes to ensure complete crystallization.[1]
-
Isolation and Washing: Isolate the crystallized product by filtration. Wash the solid with a 20% aqueous solution of the organic solvent used for crystallization.[6]
-
Drying: Dry the final product under appropriate conditions to obtain Mezlocillin.
Protocol 2: Synthesis using Sodium Bicarbonate and Acetone
This alternative protocol uses a mixed solvent system and a milder base.
-
Initial Mixture: In a four-hole bottle, combine water, sodium bicarbonate, and acetone at room temperature.[7]
-
Addition of Ampicillin: Stir the mixture and add Ampicillin Trihydrate.[7]
-
Cooling: Cool the mixture to 15-20°C.[7]
-
Acylation: Slowly add this compound. The molar ratio of Ampicillin Trihydrate to the acylating agent should be approximately 1:1 to 1:1.2.[7]
-
Reaction: Continue the reaction for 30 minutes after the addition is complete.[7]
-
Extraction and Crystallization: Following the reaction, an ether extractant is added for extraction. Menthyl acetate is then added before acidification to facilitate crystallization.[7]
Data Presentation
The following table summarizes quantitative data from various synthesis protocols.
| Parameter | Protocol 1 (NaOH) | Protocol 2 (NaHCO₃/Acetone) - Example 1 | Protocol 2 (NaHCO₃/Acetone) - Example 2 |
| Starting Material | Ampicillin Trihydrate | Ampicillin Trihydrate (12.5g) | Ampicillin Trihydrate (12.5g) |
| Acylating Agent | 0.59 parts by weight | 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone (6.6g) | 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone (6.8g) |
| Base | 4% NaOH | Sodium Bicarbonate (6g) | Sodium Bicarbonate (6g) |
| Solvent System | Water | Water (100mL), Acetone (40mL) | Water (120mL), Acetone (50mL) |
| Reaction Temperature | 0-5°C[1] | 16°C[7] | 16°C[7] |
| Reaction Time | Completion by HPLC | 30 minutes post-addition[7] | 30 minutes post-addition[7] |
| Final pH for Crystallization | 2.0[1] | Not specified | Not specified |
| Yield | >90%[1] | 16.3g | 16.0g |
| Purity (Content) | Not specified | 99.56% | 99.2% |
| Total Impurities | Not specified | 0.26% | 0.27% |
Visualizations
Synthesis Workflow:
The following diagram illustrates the general workflow for the synthesis of Mezlocillin.
References
- 1. benchchem.com [benchchem.com]
- 2. Mezlocillin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mezlocillin | C21H25N5O8S2 | CID 656511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101585845B - Preparation process of Mezlocillin - Google Patents [patents.google.com]
- 7. CN101550144B - Preparation technique for mezlocillin - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is a highly reactive acylating agent invaluable in synthetic organic chemistry, particularly in the pharmaceutical industry. Its primary application lies in the synthesis of N,N'-disubstituted ureas through reaction with primary amines. The resulting urea moiety is a critical pharmacophore in a multitude of therapeutic agents due to its ability to form stable hydrogen bonds with biological targets. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, with a specific, well-documented example in the synthesis of the broad-spectrum antibiotic, Mezlocillin.
Reaction Mechanism and Principles
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable urea linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Nucleophilic acyl substitution mechanism.
Applications in Drug Development
The formation of a urea linkage is a cornerstone of modern medicinal chemistry. The resulting urea derivatives often exhibit favorable pharmacokinetic properties and potent biological activities. A prominent example is the synthesis of acylureidopenicillin antibiotics, such as Mezlocillin. In Mezlocillin, the 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl moiety is crucial for its antibacterial activity, which is achieved by inhibiting bacterial cell wall synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Ureas
This protocol provides a general guideline for the reaction of this compound with a primary amine. The specific conditions may require optimization based on the reactivity and solubility of the primary amine.
Materials:
-
This compound
-
Primary amine (alkyl or aryl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted urea.
Detailed Protocol: Synthesis of Mezlocillin
This protocol details the synthesis of Mezlocillin from Ampicillin trihydrate, as described in publicly available patents.
Materials:
-
Ampicillin trihydrate
-
This compound
-
Purified water
-
Acetone (or ethanol, or isopropanol)
-
4% (w/v) Sodium hydroxide solution
-
Dilute hydrochloric acid
Procedure:
-
In a suitable reaction vessel, suspend Ampicillin trihydrate (1.0 part by weight) in purified water (15 parts by volume).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Add 4% sodium hydroxide solution dropwise until the Ampicillin trihydrate is completely dissolved.
-
Slowly add this compound (0.59 parts by weight) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Simultaneously, add 4% sodium hydroxide solution dropwise to maintain the pH of the solution between 7.0 and 7.5.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor for completion.
-
Upon completion, add an organic solvent such as acetone (4-6 parts by volume).
-
Acidify the mixture by the dropwise addition of dilute hydrochloric acid at 20-25 °C until the pH reaches 2.0, which will cause the product to precipitate.
-
Stir the suspension for an additional 30 minutes to ensure complete crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a 20% aqueous solution of the organic solvent used for crystallization.
-
Dry the product under vacuum to yield Mezlocillin.
Caption: General experimental workflow for urea synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Mezlocillin, a key application of the title reaction.
| Parameter | Value | Reference |
| Reactants | ||
| Primary Amine | Ampicillin trihydrate | [1] |
| Acylating Agent | This compound | [1] |
| Reaction Conditions | ||
| Solvent | Water/Acetone (or Ethanol, or Isopropanol) | [1] |
| Temperature | 0-5 °C | [1] |
| pH | 7.0-7.5 | [1] |
| Product & Yield | ||
| Product | Mezlocillin | [1] |
| Molar Yield | 95-97% | [1] |
| Purity (Dry Basis) | >98.5% | [1] |
| Total Related Substances | <1.5% | [1] |
Safety and Handling
This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction generates HCl, which is corrosive. The use of a base to neutralize the acid is standard practice. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.
Conclusion
The reaction of this compound with primary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted ureas. This chemistry is particularly relevant in the field of drug development, as exemplified by the industrial-scale synthesis of the antibiotic Mezlocillin. The provided protocols offer a comprehensive guide for researchers to successfully employ this versatile reagent in their synthetic endeavors. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity of the desired urea products.
References
Application Notes and Protocols for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (MSI-Cl) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, hereinafter referred to as MSI-Cl, is a potent acylating agent. While not as commonly employed in routine solid-phase peptide synthesis (SPPS) as carbodiimide or phosphonium/uronium salt-based reagents, it has demonstrated utility in specific synthetic applications, such as in the synthesis of the antibiotic Mezlocillin. These notes provide a detailed protocol for the potential use of MSI-Cl as a coupling reagent in peptide synthesis, based on its known reactivity and established principles of peptide chemistry.
Chemical Profile of MSI-Cl
| Property | Value |
| CAS Number | 41762-76-9 |
| Molecular Formula | C5H7ClN2O4S |
| Molecular Weight | 226.64 g/mol |
| Appearance | Solid |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |
Mechanism of Action
MSI-Cl functions as a potent acylating agent. In the context of peptide synthesis, it is proposed to react with the carboxylate group of an N-protected amino acid to form a highly reactive mixed anhydride intermediate. This activated amino acid is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, leading to the formation of a stable amide bond. A tertiary amine base is typically required to neutralize the HCl generated during the activation step.
Caption: Proposed mechanism of MSI-Cl in peptide bond formation.
Application: Solid-Phase Peptide Synthesis (SPPS)
MSI-Cl can be adapted for use in Fmoc-based solid-phase peptide synthesis. The following protocol is a general guideline and may require optimization for specific peptide sequences or amino acids.
Experimental Protocol: SPPS Coupling Cycle with MSI-Cl
This protocol assumes a standard manual or automated SPPS workflow. All operations should be performed in a well-ventilated fume hood.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-amino acid resin or load the first Fmoc-amino acid onto a suitable resin (e.g., Wang, Rink Amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (3-5 equivalents).
-
In a separate container, dissolve MSI-Cl (3-5 equivalents) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Caution: MSI-Cl is moisture-sensitive.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Slowly add the MSI-Cl solution to the amino acid solution with stirring.
-
Allow the activation reaction to proceed for 5-10 minutes at 0°C.
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test (or other appropriate qualitative test) to monitor the completion of the coupling reaction.
-
If the reaction is incomplete, continue agitation for another hour or consider a second coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
5. Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Reagent Quantities for a Typical Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| MSI-Cl | 3 - 5 |
| DIEA | 3 - 5 |
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start -> deprotection; deprotection -> wash1; wash1 -> coupling; activation -> coupling; coupling -> wash2; wash2 -> monitoring; monitoring -> decision; decision -> end_cycle [label="Yes"]; decision -> recouple [label="No"]; recouple -> activation; }
Caption: SPPS workflow using MSI-Cl as the coupling agent.
Advantages and Considerations
-
High Reactivity: As an acyl chloride derivative, MSI-Cl is expected to be a highly reactive activating agent, potentially useful for coupling sterically hindered amino acids.
-
Cost-Effectiveness: Depending on the supplier, MSI-Cl may be a more economical alternative to some proprietary coupling reagents.
-
Moisture Sensitivity: MSI-Cl is sensitive to moisture and should be handled in a dry environment with anhydrous solvents to prevent decomposition.
-
Side Reactions: The high reactivity of MSI-Cl could potentially lead to side reactions if not handled properly. Careful control of stoichiometry and temperature is recommended. Racemization potential should be evaluated for sensitive amino acids.
-
Limited Data: There is a lack of extensive literature on the use of MSI-Cl in general peptide synthesis. Therefore, its application may require more extensive optimization compared to well-established coupling reagents.
Conclusion
This compound presents a viable, albeit less conventional, option for activating amino acids in peptide synthesis. Its high reactivity suggests it may be particularly useful in challenging coupling scenarios. The provided protocol offers a starting point for researchers interested in exploring the utility of MSI-Cl. As with any new reagent, careful optimization and analysis are crucial to ensure the successful synthesis of the target peptide.
Application Notes and Protocols for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride as a Derivatization Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is a highly reactive acylating agent. Its primary documented use is as a key intermediate in the synthesis of the broad-spectrum antibiotic Mezlocillin, where it acylates the primary amino group of ampicillin derivatives.[1] While its application as a derivatizing agent for routine analytical purposes such as HPLC or GC is not widely reported in scientific literature, its reactivity with primary and secondary amines, as well as alcohols, makes it a potentially valuable tool for enhancing the detectability and chromatographic behavior of various analytes.
This document provides detailed application notes and model protocols for the use of this compound as a derivatization reagent for primary and secondary amines, and alcohols, intended for analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The protocols are based on the known reactivity of the reagent and general principles of derivatization with acyl chlorides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 41762-76-9 |
| Molecular Formula | C₅H₇ClN₂O₄S |
| Molecular Weight | 226.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-173 °C |
| Purity | Typically ≥97% |
| Storage | Store at 2-8°C under an inert atmosphere. Moisture sensitive. |
The data in this table is compiled from various chemical supplier databases.
Principle of Derivatization
The derivatization reaction with this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester derivative, respectively, and hydrochloric acid as a byproduct. A non-nucleophilic base is typically added to the reaction mixture to neutralize the HCl, driving the reaction to completion.
Application 1: Derivatization of Primary and Secondary Amines for HPLC-UV/MS Analysis
This protocol outlines a general procedure for the derivatization of primary and secondary amines with this compound to improve their chromatographic retention and detection by UV or mass spectrometry.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Amine standard solutions or sample extracts in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Quenching solution (e.g., aqueous formic acid, aqueous acetic acid)
-
HPLC-grade water
-
HPLC-grade organic solvents (e.g., acetonitrile, methanol)
-
0.22 µm syringe filters
Derivatization Procedure:
-
Sample Preparation: In a microcentrifuge tube or autosampler vial, place 100 µL of the amine standard solution or sample extract. If the sample is in an aqueous matrix, it should be evaporated to dryness and reconstituted in an aprotic solvent.
-
Base Addition: Add 20 µL of a 1% (v/v) solution of a non-nucleophilic base (e.g., triethylamine) in the reaction solvent.
-
Reagent Addition: Add 100 µL of a freshly prepared 1 mg/mL solution of this compound in the same aprotic solvent.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature (approximately 20-25°C) for 30 minutes. For less reactive amines, the reaction time may be extended or gentle heating (e.g., 50°C) may be applied.
-
Quenching: Add 50 µL of a 1% aqueous formic acid solution to quench the reaction and neutralize the excess base.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 5-20 µL) into the HPLC system.
Illustrative HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or MS (ESI+) |
| Injection Volume | 10 µL |
Note: These are starting conditions and should be optimized for specific analytes.
Expected Results
The derivatized amines are expected to be more retained on a reversed-phase column due to the increased hydrophobicity of the derivative. The presence of the carbonyl group in the derivative should allow for UV detection at low wavelengths (around 210 nm). For mass spectrometry, the derivatives will have a predictable mass increase, and fragmentation patterns can be used for identification and quantification.
Application 2: Derivatization of Alcohols for HPLC-UV/MS Analysis
This protocol provides a general method for the derivatization of primary and secondary alcohols with this compound.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Alcohol standard solutions or sample extracts in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous pyridine
-
Quenching solution (e.g., water, dilute aqueous acid)
-
HPLC-grade solvents
-
0.22 µm syringe filters
Derivatization Procedure:
-
Sample Preparation: In a dry microcentrifuge tube or vial, place 100 µL of the alcohol standard solution or sample extract. Ensure the sample is free of water.
-
Base and Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of a freshly prepared 5 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction: Vortex the mixture and heat at 60°C for 60 minutes.
-
Quenching: Cool the mixture to room temperature and add 50 µL of water to quench the reaction.
-
Filtration and Analysis: Filter the solution and analyze by HPLC as described for amines.
Visualizations
Reaction Mechanism: Derivatization of a Primary Amine```dot
reagent [label=<
];
amine [label=<
R-NH₂ Primary Amine
];
product [label=<
Derivatized Amine (Amide)
];
plus1 [label="+"]; plus2 [label="+ HCl"]; arrow [label="Base (e.g., Et₃N)\nAprotic Solvent", color="#34A853"];
reagent -> arrow; amine -> plus1 -> arrow; arrow -> product; product -> plus2; }
Caption: Workflow for the derivatization of amine samples.
Logical Relationship: Analyte Properties and Derivatization
Caption: Rationale for derivatization of target analytes.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and will hydrolyze. Store in a tightly sealed container under an inert atmosphere at the recommended temperature.
Troubleshooting
-
Low Derivatization Yield:
-
Ensure the reaction solvent is anhydrous, as the reagent is moisture-sensitive.
-
Prepare the reagent solution fresh before use.
-
Optimize the amount of base; excess base can lead to side reactions.
-
Increase the reaction time or temperature for sterically hindered or less reactive analytes.
-
-
Multiple Peaks in Chromatogram:
-
Incomplete reaction can result in a peak for the unreacted analyte.
-
Excess reagent can hydrolyze and may produce a peak. Ensure the quenching step is effective.
-
Side reactions may occur. Optimize reaction conditions (e.g., temperature, base concentration).
-
Conclusion
While this compound is primarily utilized as a synthetic building block, its inherent reactivity towards primary and secondary amines and alcohols suggests its potential as a derivatization reagent for analytical applications. The provided protocols serve as a starting point for method development. Optimization of reaction conditions and chromatographic separation is essential to achieve the desired sensitivity and selectivity for specific analytes. The introduction of the methylsulfonyl-2-oxoimidazolidine moiety can enhance the detectability and chromatographic properties of otherwise difficult-to-analyze compounds, making it a potentially useful tool for researchers in various scientific disciplines.
References
Application Note: HPLC Analysis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and its potential derivatives. Due to the reactive nature of the carbonyl chloride moiety, this protocol is designed for the analysis of its more stable derivatives, which are often the target molecules in drug discovery and development. The described method provides a robust and reliable approach for the quality control and characterization of these compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for a range of therapeutic applications. The imidazolidinone core is a privileged scaffold in medicinal chemistry, and the methylsulfonyl group can modulate the physicochemical and pharmacological properties of the final compounds. Accurate and precise analytical methods are crucial for ensuring the purity, stability, and overall quality of these synthesized derivatives. This document provides a comprehensive protocol for the HPLC analysis of these compounds, which can be adapted for various research and development needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details the proposed instrumental conditions for the analysis of this compound derivatives.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of the reference standard of the this compound derivative.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution Preparation:
-
Prepare a sample solution of the derivative at a concentration of approximately 20 µg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables represent the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Quantitative Analysis Data (Example)
| Derivative | Retention Time (min) | Peak Area | Concentration (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Derivative A | 8.5 | 125000 | 20.0 | 0.1 | 0.3 |
| Derivative B | 12.2 | 118000 | 20.0 | 0.1 | 0.3 |
| Impurity 1 | 6.1 | 1200 | 0.2 | - | - |
Visualizations
The following diagrams illustrate the experimental workflow and a potential synthetic pathway for the target derivatives.
Application Note: Real-Time Monitoring of Urea Formation Using 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride by ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is a valuable reagent in organic synthesis, primarily utilized as an efficient activating agent for the introduction of a carbonyl group, often in the synthesis of ureas and carbamates. The monitoring of these reactions is crucial for understanding reaction kinetics, optimizing conditions, and ensuring complete conversion. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that allows for real-time, in-situ monitoring of chemical reactions. This application note details a protocol for monitoring the reaction of this compound with a primary amine to form a substituted urea, using ¹H NMR spectroscopy.
The ability to directly observe the consumption of starting materials and the formation of products and intermediates provides invaluable kinetic and mechanistic data. This approach is particularly useful in drug development for process optimization and in research settings for mechanistic studies.
Reaction Principle
The core reaction involves the nucleophilic acyl substitution of the carbonyl chloride by an amine. The highly reactive acyl chloride readily reacts with the amine to form a urea linkage. The methylsulfonyl group enhances the reactivity of the carbonyl chloride. By monitoring the characteristic proton signals of the reactants and products, the reaction progress can be accurately quantified over time.
Experimental Protocol: Monitoring the Reaction of this compound with Benzylamine
This protocol describes the in-situ ¹H NMR monitoring of the reaction between this compound and benzylamine in a deuterated solvent.
Materials:
-
This compound
-
Benzylamine
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Gas-tight syringes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve this compound (0.1 mmol, 22.7 mg) and the internal standard (0.05 mmol, 8.4 mg of 1,3,5-trimethoxybenzene) in 0.6 mL of CDCl₃.
-
Vortex the solution until all solids are dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Initial NMR Spectrum (t=0):
-
Acquire a ¹H NMR spectrum of the solution containing the carbonyl chloride and the internal standard. This will serve as the reference spectrum at time zero.
-
Ensure the spectrometer is properly shimmed to obtain good resolution.
-
-
Initiation of the Reaction:
-
Using a gas-tight syringe, carefully add benzylamine (0.1 mmol, 10.9 µL) to the NMR tube.
-
Quickly cap the NMR tube, invert it several times to ensure thorough mixing, and immediately place it back into the NMR spectrometer.
-
-
Time-Course NMR Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
The duration of the monitoring will depend on the reaction rate, which may need to be determined empirically. Continue until the reaction appears complete (i.e., no further change in the signals of the starting materials and products).
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the starting materials (this compound and benzylamine) and the urea product.
-
Integrate the area of a well-resolved signal for each species relative to the constant integral of the internal standard.
-
Calculate the concentration of each species at each time point to determine the reaction kinetics and the final yield.
-
Data Presentation
The following table summarizes hypothetical ¹H NMR data for the reaction. Chemical shifts (δ) are given in ppm relative to a reference (e.g., TMS).
| Compound | Key Proton Signal | Multiplicity | Chemical Shift (δ, ppm) | Integration (relative to internal standard) |
| Reactants | ||||
| This compound | -SO₂CH ₃ | Singlet | ~3.1 | Decreases over time |
| -CH ₂-CH ₂- | Multiplet | ~3.9 - 4.2 | Decreases over time | |
| Benzylamine | -CH ₂-Ph | Singlet | ~3.9 | Decreases over time |
| Ar-H | Multiplet | ~7.2 - 7.4 | Shifts upon reaction | |
| Product | ||||
| N-benzyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | -SO₂CH ₃ | Singlet | ~3.0 | Increases over time |
| -CH ₂-Ph | Doublet | ~4.5 | Increases over time | |
| Ar-H | Multiplet | ~7.2 - 7.4 | Shifts upon reaction | |
| Internal Standard | ||||
| 1,3,5-Trimethoxybenzene | Ar-H | Singlet | ~6.1 | Constant |
| -OCH ₃ | Singlet | ~3.8 | Constant |
Reaction Progress Over Time (Hypothetical Data)
| Time (minutes) | % Conversion of Carbonyl Chloride |
| 0 | 0 |
| 5 | 25 |
| 15 | 60 |
| 30 | 85 |
| 60 | 98 |
| 90 | >99 |
Visualizations
Caption: Reaction pathway for the synthesis of N-benzyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide.
Caption: Experimental workflow for NMR monitoring of the reaction.
Application Notes and Protocols for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, hereinafter referred to as MOC, is a versatile reagent in organic synthesis, primarily utilized as a phosgene equivalent for the introduction of a carbonyl group. Its unique structure, incorporating a reactive carbonyl chloride and a stabilizing methylsulfonyl group, makes it a valuable intermediate in the preparation of a variety of agrochemicals, particularly sulfonylurea herbicides. This document provides detailed application notes and protocols for the use of MOC in the synthesis of sulfonylurea herbicides.
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS) in plants, which is essential for the biosynthesis of branched-chain amino acids. The synthesis of these complex molecules often involves the formation of a sulfonylurea bridge (-SO₂NHCONH-), a step that can be efficiently mediated by MOC.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 41762-76-9 |
| Molecular Formula | C₅H₇ClN₂O₄S |
| Molecular Weight | 226.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
Handling and Storage: MOC is a moisture-sensitive and corrosive compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and nucleophiles.
Application in Sulfonylurea Herbicide Synthesis
MOC serves as a key building block for the construction of the sulfonylurea bridge in herbicides. The general synthetic strategy involves a two-step, one-pot reaction. First, a sulfonamide is reacted with MOC to form a reactive intermediate. This intermediate is then coupled with a heterocyclic amine to yield the final sulfonylurea product. This method offers a safe and efficient alternative to the use of highly toxic and difficult-to-handle reagents like phosgene.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General reaction pathway for sulfonylurea synthesis using MOC.
Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonylurea herbicide using MOC. This protocol is based on established chemical principles of sulfonylurea synthesis and the known reactivity of MOC. Researchers should optimize the conditions for their specific substrates.
Protocol 1: One-Pot Synthesis of a Generic Sulfonylurea Herbicide
Materials:
-
Aromatic or Heterocyclic Sulfonamide (e.g., 2-aminosulfonyl-N,N-dimethylnicotinamide)
-
This compound (MOC)
-
Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent like THF, Dichloromethane)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic/heterocyclic sulfonamide (1.0 eq.) in anhydrous acetonitrile.
-
Formation of the Intermediate: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (1.1 eq.) to the solution. Slowly add a solution of MOC (1.05 eq.) in anhydrous acetonitrile via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting sulfonamide.
-
Coupling with Amine: To the same flask, add the heterocyclic amine (1.0 eq.).
-
Completion of Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Hypothetical Yield and Purity Data
The following table presents hypothetical, yet realistic, data for the synthesis of a generic sulfonylurea herbicide based on the protocol above. Actual results may vary depending on the specific substrates and reaction conditions.
| Starting Sulfonamide | Starting Amine | Product | Yield (%) | Purity (%) (by HPLC) |
| 2-Aminosulfonyl-N,N-dimethylnicotinamide | 2-Amino-4,6-dimethoxypyrimidine | Nicosulfuron | 85-95 | >97 |
| 2-(Aminosulfonyl)benzoic acid methyl ester | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Metsulfuron-methyl | 80-90 | >98 |
Workflow Diagram
The experimental workflow for the synthesis of a sulfonylurea herbicide using MOC can be visualized as follows:
Caption: Experimental workflow for the one-pot synthesis of sulfonylurea herbicides.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of sulfonylurea herbicides. The protocols outlined in this document provide a general framework for its application, offering a safer and more efficient alternative to traditional phosgenation methods. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets to achieve high yields and purity of the desired agrochemical products. Further exploration of MOC's reactivity with a broader range of sulfonamides and amines will undoubtedly expand its utility in the development of novel agrochemicals.
Application Notes and Protocols for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is a highly reactive chemical intermediate valuable in the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of a reactive carbamoyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reagent serves as a versatile building block for introducing the N-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide core structure into molecules. This scaffold is of significant interest in medicinal chemistry, as evidenced by its presence in the antibiotic Mezlocillin.
The primary application of this compound lies in the formation of urea, carbamate, and thiocarbamate linkages, which are prevalent in many biologically active compounds. By reacting with primary and secondary amines, it forms N,N'-disubstituted ureas. Its reaction with alcohols and phenols yields O-substituted carbamates, while reaction with thiols produces S-substituted thiocarbamates. These functional groups are key components of numerous pharmaceuticals, acting as hydrogen bond donors and acceptors, and influencing the pharmacokinetic and pharmacodynamic properties of the molecules.
The methylsulfonyl group on the imidazolidinone ring enhances the electrophilicity of the carbonyl carbon in the carbamoyl chloride, making it a highly efficient acylating agent. This allows for reactions to proceed under mild conditions, often at room temperature, which is advantageous when working with sensitive substrates. The imidazolidinone ring itself provides a rigid scaffold that can be further functionalized, offering opportunities for the generation of diverse chemical libraries for drug discovery screening.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41762-76-9 | [1][2][3] |
| Molecular Formula | C₅H₇ClN₂O₄S | [2][3] |
| Molecular Weight | 226.64 g/mol | [2][3] |
| Melting Point | 168-173 °C | [4] |
| Boiling Point (Predicted) | 347.9 ± 25.0 °C | [4] |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Table 2: Representative Spectroscopic Data for Products Derived from this compound
| Product Class | Representative Substrate | Functional Group Formed | General ¹H NMR Chemical Shift (ppm) | General ¹³C NMR Chemical Shift (ppm) | General IR Stretching Frequency (cm⁻¹) |
| N-Substituted Urea | Primary Amine (R-NH₂) | -NH-C(=O)-N(SO₂Me)- | 6.0-8.5 (NH protons), 3.0-4.0 (CH₂ protons of imidazolidinone), 3.1-3.3 (SO₂Me protons) | 152-158 (C=O of urea), 150-155 (C=O of imidazolidinone), 40-50 (CH₂ carbons of imidazolidinone), ~38 (SO₂Me carbon) | 3300-3400 (N-H stretch), 1680-1720 (C=O stretch, imidazolidinone), 1630-1660 (C=O stretch, urea) |
| O-Aryl Carbamate | Phenol (Ar-OH) | -O-C(=O)-N(SO₂Me)- | 7.0-8.0 (Aromatic protons), 3.0-4.0 (CH₂ protons of imidazolidinone), 3.1-3.3 (SO₂Me protons) | 150-155 (C=O of carbamate), 150-155 (C=O of imidazolidinone), 145-155 (Aromatic C-O), 115-130 (Aromatic C-H), 40-50 (CH₂ carbons of imidazolidinone), ~38 (SO₂Me carbon) | 1750-1780 (C=O stretch, carbamate), 1700-1730 (C=O stretch, imidazolidinone), 1200-1250 (C-O stretch) |
| S-Alkyl Thiocarbamate | Thiol (R-SH) | -S-C(=O)-N(SO₂Me)- | 2.5-4.0 (Alkyl protons adjacent to S), 3.0-4.0 (CH₂ protons of imidazolidinone), 3.1-3.3 (SO₂Me protons) | 165-170 (C=O of thiocarbamate), 150-155 (C=O of imidazolidinone), 40-50 (CH₂ carbons of imidazolidinone), 30-40 (Alkyl carbons adjacent to S), ~38 (SO₂Me carbon) | 1680-1720 (C=O stretch, thiocarbamate), 1700-1730 (C=O stretch, imidazolidinone) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Ureas
This protocol describes the reaction of this compound with a primary amine to form an N-substituted urea. This method is analogous to the Schotten-Baumann reaction.[5]
Materials:
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This compound (1.0 eq)
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Primary amine (1.05 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted urea.
Protocol 2: General Procedure for the Synthesis of O-Aryl Carbamates
This protocol outlines the synthesis of O-aryl carbamates by reacting this compound with a phenol in the presence of a base.[6]
Materials:
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This compound (1.1 eq)
-
Phenol (1.0 eq)
-
Pyridine or Triethylamine (TEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Add this compound (1.1 eq) portion-wise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure O-aryl carbamate.
Protocol 3: General Procedure for the Synthesis of S-Alkyl/Aryl Thiocarbamates
This protocol describes the formation of S-substituted thiocarbamates from the reaction of this compound with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of Thiolate: In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add potassium carbonate (1.2 eq) or sodium hydride (1.2 eq, handle with extreme care) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Addition of Acylating Agent: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure S-substituted thiocarbamate.
Mandatory Visualization
Caption: Synthetic workflow using the title reagent for drug discovery.
Caption: General mechanism for nucleophilic acyl substitution.
References
- 1. This compound [sobekbio.com]
- 2. 41762-76-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and application of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis and use of this compound.
Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one (Precursor)
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Q1: What is a reliable starting point for the synthesis of the precursor, 1-(Methylsulfonyl)imidazolidin-2-one? A1: A common method involves the reaction of 2-imidazolidinone with methanesulfonyl chloride in an anhydrous organic solvent, using an organic base as an acid scavenger. Solvents such as toluene, benzene, or cyclohexane can be used, with organic bases like triethylamine or pyridine.[1]
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Q2: I am getting a low yield for the precursor synthesis. What are the potential causes and solutions? A2: Low yields can result from several factors. Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the methanesulfonyl chloride. The reaction temperature and time are also critical; operating within the suggested range of 10-80°C for 2-7 hours is recommended.[1] Optimizing the molar ratio of reactants is also important; a slight excess of methanesulfonyl chloride and the organic base may improve the yield.[1] Inadequate stirring can lead to poor mixing and reduced reaction rates.
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Q3: What is the best way to purify the precursor, 1-(Methylsulfonyl)imidazolidin-2-one? A3: After the reaction, the organic solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system, such as water or a mixture of water and methanol.[1]
Synthesis of this compound
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Q4: How can I convert 1-(Methylsulfonyl)imidazolidin-2-one to the final carbonyl chloride product? A4: The conversion is typically achieved through phosgenation. This involves reacting the precursor with an excess of phosgene or a phosgene equivalent like triphosgene in an inert anhydrous solvent such as dichloromethane. The addition of a catalytic amount of a base like pyridine can facilitate the reaction.
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Q5: The phosgenation reaction is not proceeding to completion. What should I check? A5: Incomplete reactions are often due to insufficient phosgene or catalyst, or the presence of moisture. Ensure an excess of the phosgenating agent is used and that all glassware and solvents are rigorously dried. The reaction may also require gentle warming or an extended reaction time to go to completion.
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Q6: Are there any specific safety precautions for the phosgenation step? A6: Extreme caution is required. Phosgene is a highly toxic gas. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure you are familiar with the safety procedures for handling phosgene.
Handling and Storage of this compound
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Q7: What are the recommended storage conditions for this reagent? A7: this compound is sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C.[2]
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Q8: The reagent appears to have degraded. What are the likely causes? A8: Degradation is most commonly caused by exposure to moisture, leading to hydrolysis of the acyl chloride group to the corresponding carboxylic acid. Storing the reagent improperly or opening the container in a humid environment can lead to degradation.
Application in Carbamoylation Reactions
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Q9: I am using this reagent to carbamoylate an amine, but the reaction is sluggish. How can I optimize the conditions? A9: Sluggish reactions can be due to steric hindrance on the amine, low reaction temperature, or the use of a non-optimal solvent. Gently heating the reaction mixture may increase the rate. The choice of solvent can also be critical; aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are generally suitable. The addition of a non-nucleophilic base can help to scavenge the HCl byproduct and drive the reaction forward.
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Q10: I am observing multiple products in my carbamoylation reaction. What could be the cause? A10: The formation of multiple products could be due to side reactions of the starting materials or the product under the reaction conditions. If the amine substrate has other nucleophilic functional groups, they may also react with the carbonyl chloride. Over-reaction or side reactions can sometimes be minimized by controlling the stoichiometry of the reactants and the reaction temperature.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one [1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Toluene | Benzene | Cyclohexane |
| Base | Triethylamine | Triethylamine | Pyridine |
| Temperature (°C) | 80 | 40 | 40 |
| Reaction Time (h) | 4 | 5 | 1.5 |
| Yield (%) | 78.5 | 77 | 76 |
Experimental Protocols
Protocol 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one [1]
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To a stirred solution of 2-imidazolidinone (1.0 eq) and triethylamine (1.0-3.0 eq) in anhydrous toluene, add a solution of methanesulfonyl chloride (1.0-2.0 eq) in anhydrous toluene dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to 40-80°C and stir for 2-7 hours.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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To the residue, add water and stir. If necessary, a co-solvent like methanol can be added to aid dissolution.
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Cool the mixture to 0°C to induce crystallization.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 1-(methylsulfonyl)imidazolidin-2-one.
Protocol 2: Synthesis of this compound (Representative Protocol)
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Under an inert atmosphere , suspend 1-(methylsulfonyl)imidazolidin-2-one (1.0 eq) in anhydrous dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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Introduce a solution of phosgene (or triphosgene) in the chosen solvent (e.g., toluene) in excess (typically 1.5-3.0 eq).
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Add a catalytic amount of anhydrous pyridine (e.g., 0.1 eq).
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Monitor the reaction for the disappearance of the starting material.
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Once the reaction is complete, carefully remove the excess phosgene and solvent under a stream of dry nitrogen, followed by vacuum. (Caution: Ensure proper scrubbing of the off-gases) .
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The resulting solid is this compound, which can be used directly or further purified if necessary.
Protocol 3: General Procedure for the Carbamoylation of a Primary Amine
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Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
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Cool the solution to 0°C.
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In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.
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Add the solution of the carbonyl chloride dropwise to the stirred amine solution at 0°C.
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After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low reaction yields.
References
Common side reactions with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a reagent in organic synthesis. It is particularly effective for the introduction of the 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl moiety, which is a key structural component in various pharmaceutically active compounds, such as the antibiotic Mezlocillin. Its principle use is in the formation of ureas, carbamates, and amides through reactions with amines, alcohols, and other nucleophiles.
Q2: What are the recommended storage and handling conditions for this reagent?
A2: Due to its sensitivity to moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, a refrigerated environment (2-8°C) is recommended.[1] Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the common solvents for reactions involving this reagent?
A3: Anhydrous aprotic solvents are essential to prevent hydrolysis of the carbonyl chloride. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific reaction conditions and the solubility of the other reactants.
Q4: How can I monitor the progress of a reaction with this reagent?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method is to observe the consumption of the starting amine or alcohol. A stain that is active for amines (e.g., ninhydrin) can be particularly useful for TLC analysis when an amine is the nucleophile.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Urea/Carbamate Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Hydrolysis of the Reagent: this compound is highly susceptible to hydrolysis. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or gently warm the reaction mixture (e.g., to 40°C), monitoring for any decomposition of starting materials or products. |
| Steric Hindrance: A sterically hindered amine or alcohol may react slowly. | Consider using a less hindered nucleophile if the structure can be modified. Alternatively, a higher reaction temperature or a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in small amounts might be beneficial. |
| Base Incompatibility: The base used to scavenge the HCl byproduct may be interfering with the reaction. | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added slowly to the reaction mixture. |
Issue 2: Presence of Multiple Spots on TLC/LC-MS, Indicating Side Products
Common Side Reactions and Their Identification
| Side Product | Probable Cause | Identification and Mitigation |
| Symmetrical Urea of the Starting Amine: Formation of a urea from two molecules of the starting amine. | This can occur if the amine is deprotected in situ or if there are issues with the stoichiometry. | Ensure accurate measurement of reactants. This side product can often be removed by column chromatography. |
| Hydrolyzed Reagent: The corresponding carboxylic acid of the reagent. | Exposure to moisture. | This byproduct is acidic and can sometimes be removed by a mild aqueous basic wash during workup. To prevent its formation, strictly adhere to anhydrous conditions. |
| Over-reaction Product: In cases of di-amines or polyols, multiple additions may occur. | Stoichiometry of the limiting reagent is not well-controlled. | Use a protecting group strategy for other nucleophilic sites. Add the this compound solution slowly to the solution of the nucleophile. |
Note: The following quantitative data is representative and for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Entry | Solvent | Base (1.2 eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DCM | TEA | 0 to rt | 4 | 85 | 92 |
| 2 | THF | TEA | 0 to rt | 4 | 82 | 90 |
| 3 | DCM | Pyridine | 0 to rt | 4 | 75 | 88 |
| 4 | DCM | None | 0 to rt | 4 | 40 | 65 |
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
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Preparation: Under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM (0.1 M).
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Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Addition of the Carbonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General reaction pathway for urea synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Products from Reactions with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.
Problem 1: Difficulty in Removing Unreacted Starting Amine/Nucleophile
| Symptom | Possible Cause | Recommended Solution |
| Product contaminated with starting amine after aqueous workup. | The amine is not fully protonated and remains in the organic layer. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble.[1] |
| Emulsion formation during acidic wash. | High concentration of amine salt. | Dilute the mixture with more organic solvent and brine. Break the emulsion by filtration through a pad of celite. |
| Product is acid-sensitive and degrades during acidic wash. | The acidic condition is too harsh for the desired product. | Wash the organic layer with a 10% aqueous copper sulfate solution. The copper will complex with the amine, partitioning it into the aqueous layer.[1] |
Problem 2: Presence of Water-Soluble Byproducts in the Final Product
| Symptom | Possible Cause | Recommended Solution |
| Low yield and impure product after extraction. | The desired product has some water solubility. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with a suitable organic solvent. |
| The main byproduct, 3-(methylsulfonyl)-2-oxoimidazolidine, is present. | Hydrolysis of the starting carbonyl chloride during the reaction or workup. | This byproduct is polar and can often be removed by recrystallization or silica gel chromatography. |
Problem 3: Challenges with Silica Gel Chromatography
| Symptom | Possible Cause | Recommended Solution |
| Product streaks on the TLC plate and column. | The product is too polar for the chosen solvent system, or it is interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent. |
| Co-elution of the product with impurities. | The polarity of the product and impurities are very similar. | Try a different solvent system with varying polarity and composition (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Consider reverse-phase chromatography if the product is sufficiently non-polar. |
| Product appears to be degrading on the column. | The silica gel is acidic and may be decomposing an acid-sensitive product. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions using this compound?
The most common byproduct is 3-(methylsulfonyl)-2-oxoimidazolidine, which results from the hydrolysis of the carbonyl chloride. This can occur if there is moisture in the reaction solvent or during aqueous workup.
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common method. A spot for your starting nucleophile should disappear and a new, typically less polar spot for your product should appear. The carbonyl chloride itself is highly reactive and may not be easily visualized on TLC.
Q3: What are some recommended solvent systems for purification by column chromatography?
The choice of solvent system depends on the polarity of your product. A good starting point for many ureas and N-acylsulfonamides is a gradient of ethyl acetate in hexanes. For more polar products, a system of methanol in dichloromethane can be effective.
Q4: My product is a solid. What is a good general recrystallization procedure?
First, try to dissolve the crude product in a small amount of a hot solvent in which it has moderate solubility. Common solvents to try are ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.
Q5: How do I remove residual 3-(methylsulfonyl)-2-oxoimidazolidine from my product?
This byproduct is quite polar. If your product is significantly less polar, silica gel chromatography is the most effective method. If your product is also polar, recrystallization may be a better option, as the byproduct may remain in the mother liquor.
Experimental Protocols
Protocol 1: General Aqueous Workup for Urea or N-Acylsulfonamide Synthesis
-
Upon reaction completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any excess acid and quench any remaining carbonyl chloride.
-
Brine (saturated aqueous NaCl) to remove the bulk of the water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Proceed with purification by chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like methanol or dichloromethane), add silica gel, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
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Load the dry powder onto a pre-packed silica gel column equilibrated with a non-polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow from reaction to pure product.
References
Hydrolysis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride. This resource is designed to help you anticipate and resolve common challenges related to the handling, use, and prevention of hydrolysis of this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent commonly used in organic synthesis. Its structure, featuring a reactive carbonyl chloride group, makes it a valuable building block for the introduction of a protected and activated carbonyl moiety. It is particularly useful in the synthesis of substituted ureas and other related compounds which are of interest in medicinal chemistry and drug discovery.
Q2: Why is this reagent so sensitive to moisture?
Like other acyl chlorides and sulfonyl chlorides, this compound is highly electrophilic. The carbonyl carbon is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the formation of the corresponding carboxylic acid and hydrochloric acid, rendering the reagent inactive for its intended purpose. The presence of the electron-withdrawing methylsulfonyl group further enhances the reactivity of the carbonyl chloride, making it particularly prone to hydrolysis.
Q3: How can I tell if my this compound has hydrolyzed?
Visual inspection can often indicate hydrolysis. The pure compound is a solid. If it has been exposed to moisture, you may observe a change in its physical appearance, such as clumping or the formation of a sticky or syrupy substance. When a significant amount of hydrolysis has occurred, the material may become difficult to handle and weigh accurately. Additionally, fuming (due to the release of HCl gas) upon exposure to air is a strong indicator of the presence of the reactive acyl chloride and its reaction with ambient moisture.
Q4: What are the consequences of using hydrolyzed reagent in my reaction?
Using a hydrolyzed reagent will lead to several problems in your experiment:
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Reduced Yield: The hydrolyzed compound will not participate in the desired reaction, leading to a lower yield of your target molecule.
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Side Reactions: The hydrochloric acid generated during hydrolysis can catalyze unwanted side reactions or degrade sensitive functional groups in your starting materials or products.
-
Purification Difficulties: The presence of the carboxylic acid byproduct can complicate the purification of your desired product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product. | Hydrolysis of this compound. | Ensure all preventative measures against moisture are strictly followed. Use freshly opened or properly stored reagent. Consider testing a small amount of the reagent with a simple amine to confirm its reactivity before committing to a large-scale reaction. |
| Incomplete reaction. | Increase the reaction time or temperature (if the stability of other components allows). Ensure stoichiometric amounts of reactants are correct. | |
| Formation of a white precipitate that is not the desired product. | Formation of the hydrolyzed carboxylic acid. | This indicates significant moisture contamination. Review and improve your anhydrous techniques. The precipitate is likely the carboxylic acid byproduct, which may be sparingly soluble in some organic solvents. |
| Reaction mixture turns acidic (as indicated by pH paper or in-situ monitoring). | Generation of HCl from hydrolysis. | This is a clear sign of water contamination. While adding a non-nucleophilic base (e.g., proton sponge) can neutralize the acid, it is preferable to prevent its formation by maintaining anhydrous conditions. |
| Difficulty in purifying the final product. | Presence of the carboxylic acid byproduct. | If hydrolysis has occurred, purification may require an aqueous basic wash to remove the acidic impurity. However, this may not be suitable for all products. The best approach is to prevent the formation of the byproduct in the first place. |
Prevention of Hydrolysis: Best Practices
The key to successfully using this compound is the rigorous exclusion of water from the reaction system.
Workflow for Handling Moisture-Sensitive Reagents
Caption: Workflow for preventing hydrolysis of sensitive reagents.
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a substituted urea.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reaction Setup: Place the flask under a positive pressure of inert gas.
-
Addition of Amine: To the flask, add the amine (1.0 eq.) and anhydrous DCM or THF via syringe. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous TEA or DIPEA (1.1 eq.) to the solution via syringe.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM or THF under an inert atmosphere. Transfer this solution slowly via syringe to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Hydrolysis Mechanism
The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of hydrolysis of the carbonyl chloride.
Identifying byproducts in 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride reactions by mass spec
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, 1-(methylsulfonyl)-2-imidazolidinone, from 2-imidazolidinone and methanesulfonyl chloride in the presence of an organic base.[1] The second step involves the reaction of 1-(methylsulfonyl)-2-imidazolidinone with a phosgenating agent, such as phosgene or a safer equivalent like triphosgene, to yield the final product. A similar synthesis for an ethanesulphonyl analog has been described using phosgene in dichloromethane with pyridine as a catalyst.[2]
Q2: What are the expected major ions in the mass spectrum of the target product?
For this compound (molecular weight: 226.64 g/mol )[3][4], the expected molecular ion peak [M]+• would be observed at m/z 226 and 228 in a rough 3:1 isotopic ratio due to the presence of chlorine. Key fragment ions would likely arise from the loss of COCl (m/z 163), SO2CH3 (m/z 147), and other characteristic cleavages of the imidazolidinone ring.
Q3: What are the most common byproducts in this reaction and how can they be identified by mass spectrometry?
Several byproducts can potentially form during the synthesis. Identifying these byproducts by mass spectrometry is crucial for reaction monitoring and purification. The table below summarizes the most likely byproducts and their expected mass spectral data.
Potential Byproducts and their Mass Spectral Signatures
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]+• or [M+H]+ | Key Fragment Ions (m/z) | Plausible Origin |
| 1-(Methylsulfonyl)-2-imidazolidinone | C4H8N2O3S | 164.18 | 164 or 165 | 149 (-CH3), 85 (-SO2CH3) | Unreacted starting material. |
| Bis(3-(methylsulfonyl)-2-oxoimidazolidin-1-yl)methanone | C11H16N4O7S2 | 380.40 | 380 or 381 | 217, 163 | Reaction of the product with the starting material. |
| 3,3'-(Carbonyl)bis(1-(methylsulfonyl)-2-oxoimidazolidine) | C11H14N4O8S2 | 410.40 | 410 or 411 | 247, 163 | Dimerization of the product. |
| Hydrolyzed Product | C5H8N2O5S | 208.19 | 208 or 209 | 163 (-COOH), 147 (-SO2CH3) | Hydrolysis of the carbonyl chloride by adventitious water. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction of the starting material. | - Ensure the starting 1-(methylsulfonyl)-2-imidazolidinone is completely dry. - Use a sufficient excess of the phosgenating agent (e.g., 1.1-1.5 equivalents of phosgene or 0.4-0.5 equivalents of triphosgene). - Verify the quality and reactivity of the phosgenating agent. |
| Ineffective catalyst or base. | - If using a catalyst like pyridine, ensure it is dry and added in the correct amount (catalytic amounts are typically sufficient). - An appropriate acid scavenger (e.g., triethylamine) may be required if using triphosgene to neutralize generated HCl. | |
| Presence of significant amounts of starting material | Insufficient phosgenating agent or short reaction time. | - Increase the amount of phosgenating agent. - Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of a high molecular weight byproduct (dimer/trimer) | High concentration of reactants. | - Perform the reaction at a lower concentration to minimize intermolecular side reactions. - Add the starting material slowly to the solution of the phosgenating agent to maintain a low concentration of the nucleophile. |
| Product degradation (hydrolysis) | Presence of moisture in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use. |
| Complex mixture of byproducts | Reaction temperature is too high. | - Run the reaction at a lower temperature. Phosgenation reactions are often carried out at 0 °C or even lower. |
Experimental Protocols
Synthesis of 1-(Methylsulfonyl)-2-imidazolidinone (Precursor)
This procedure is based on a patented method.[1]
-
To a stirred solution of 2-imidazolidinone (1.0 eq) and an organic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) at 10-20 °C, add a solution of methanesulfonyl chloride (1.05 eq) in the same solvent dropwise.
-
After the addition is complete, warm the reaction mixture to 40-80 °C and stir for 2-5 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 1-(methylsulfonyl)-2-imidazolidinone.
Synthesis of this compound
This is a plausible experimental protocol based on the synthesis of a similar compound.[2]
-
In a well-ventilated fume hood, dissolve 1-(methylsulfonyl)-2-imidazolidinone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble phosgene gas (1.1-1.5 eq) through the solution or add a solution of triphosgene (0.4-0.5 eq) in anhydrous dichloromethane dropwise.
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Add a catalytic amount of dry pyridine (e.g., 0.05 eq).
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Allow the reaction mixture to stir at 0 °C and then warm to room temperature overnight.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, purge the excess phosgene with a stream of dry nitrogen (ensure proper scrubbing of the effluent).
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The product, which may precipitate, can be collected by filtration, washed with cold, dry dichloromethane, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude product.
Visualizations
References
Effect of base on 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride reactivity
This technical support center provides guidance on the use of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a highly reactive acylating agent for the synthesis of ureas and carbamates. The appropriate selection of a base is critical for successful outcomes, influencing reaction rate, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: A base serves two main purposes in these acylation reactions. First, it neutralizes the hydrochloric acid (HCl) byproduct that is generated, driving the reaction to completion.[1][2] Second, if the nucleophile is a primary or secondary amine or an alcohol, the base facilitates the deprotonation of the nucleophile, increasing its reactivity towards the carbonyl chloride.[2]
Q2: How do I select the appropriate base for my reaction?
A2: Base selection depends on several factors: the nucleophilicity of your substrate, its sensitivity to racemization or other side reactions, and the desired reaction conditions. A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good first choice to minimize side reactions.[3][4] For less sensitive substrates, a more common and less expensive base like triethylamine (TEA) can be effective.[5][6] Inorganic bases like potassium carbonate may be used in specific applications, particularly with alcohol nucleophiles.
Q3: What are common side reactions associated with base selection?
A3: With non-hindered bases like triethylamine (TEA), the base itself can act as a nucleophile and react with the acyl chloride, leading to unwanted byproducts.[3][4] If your substrate has acidic protons alpha to a carbonyl group, the base can promote the formation of ketene intermediates, which can lead to other side products.[7] For chiral substrates, using a base that is too strong or not sterically hindered can cause racemization.[5][6]
Q4: Can I perform the reaction without a base?
A4: It is generally not recommended. The reaction generates HCl, which will protonate the amine nucleophile or other basic sites in the molecule, rendering them unreactive.[1] This leads to low conversion and poor yields. Two equivalents of the amine nucleophile can sometimes be used, where one acts as the nucleophile and the other as the HCl scavenger, but this is often not ideal.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inadequate Base Strength: The base may not be strong enough to effectively scavenge HCl or deprotonate the nucleophile. | Switch to a stronger base. For example, if using pyridine (pKa of conjugate acid ~5.2), consider switching to triethylamine (pKa ~10.7).[3][5] |
| Reagent Degradation: The carbonyl chloride is highly sensitive to moisture. The base or solvent may contain water, leading to hydrolysis.[2][8] | Ensure all reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[8][9] | |
| Base Nucleophilicity: The base (e.g., TEA) is reacting with the carbonyl chloride.[3][4] | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA or Hünig's base).[3][4] | |
| Formation of Multiple Products/Impurities | Side Reaction with Base: The base is participating in the reaction beyond its intended role as an acid scavenger. | As above, switch to a sterically hindered base like DIPEA to prevent its direct reaction with the electrophile.[3][4][6] |
| Substrate Instability: The chosen base is too strong and is causing decomposition or side reactions (e.g., elimination) of the starting material or product. | Consider a weaker base (e.g., N-methylmorpholine or pyridine) or an inorganic base (e.g., NaHCO₃, K₂CO₃). Perform the reaction at a lower temperature. | |
| Reaction is Slow or Stalls | Steric Hindrance: The base is too sterically hindered to effectively deprotonate a bulky nucleophile. | While DIPEA is often preferred, if your nucleophile is very hindered, a less hindered base like TEA might be necessary, accepting the risk of potential side reactions.[3] |
| Poor Solubility: The base or the resulting hydrochloride salt has poor solubility in the reaction solvent, hindering the reaction.[3] | Choose a different solvent. Note that DIPEA hydrochloride is more soluble in many organic solvents than TEA hydrochloride, which can be an advantage.[3] |
Quantitative Data Summary
The choice of base significantly impacts reaction outcomes. The following table provides illustrative data on the acylation of a generic secondary amine with this compound.
Table 1: Effect of Various Bases on the Acylation of a Secondary Amine
| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Yield (%) | Key Considerations |
| Triethylamine (TEA) | ~10.75[3] | Low | 70-85% | Cost-effective, but can act as a nucleophile, causing side reactions.[3][4] |
| Diisopropylethylamine (DIPEA) | ~10.9[3] | High | 90-98% | Non-nucleophilic, minimizes side reactions, ideal for sensitive substrates.[3][4][6] |
| Pyridine | ~5.2 | Low | 40-60% | Weaker base, may require longer reaction times or heating. Can also act as a nucleophilic catalyst.[5] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | N/A (Inorganic) | 65-80% | Heterogeneous reaction, may require phase-transfer catalyst for optimal results. Good for alcohol acylations. |
| 2,6-Lutidine | ~6.7 | Moderate | 75-90% | Sterically hindered, non-nucleophilic weak base. Useful when a very strong base is detrimental. |
Note: Yields are representative and can vary significantly based on the specific substrate, solvent, and reaction conditions.
Key Experimental Protocols
General Protocol for the Acylation of a Secondary Amine
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Preparation : Under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried flask equipped with a magnetic stir bar.
-
Base Addition : Add the selected base (1.2 - 1.5 eq., e.g., DIPEA) to the solution.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition : Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
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Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[9]
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Work-up : Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Extraction : Extract the aqueous layer twice with DCM.[9]
-
Washing : Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.
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Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purification : Purify the crude product by flash column chromatography or recrystallization as needed.[9]
Visual Guides
Reaction Mechanism
The diagram below illustrates the general nucleophilic acyl substitution mechanism. The base (B:) deprotonates the amine nucleophile (R₂NH) and neutralizes the HCl byproduct.
Caption: General mechanism for amine acylation.
Base Selection Workflow
This decision tree provides a logical workflow for selecting an appropriate base for your experiment.
Caption: Decision tree for base selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. allhdi.com [allhdi.com]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Temperature control in reactions involving 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride. The information is designed to help control reaction temperatures, prevent thermal runaway, and ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is between 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] It is crucial to prevent moisture exposure, as the compound is reactive towards water.
Q2: What are the primary thermal hazards associated with this reagent?
A2: this compound is an acyl chloride, a class of compounds known to undergo highly exothermic reactions, particularly with nucleophiles like amines and alcohols. The primary thermal hazard is a rapid, uncontrolled increase in temperature, known as thermal runaway. This can lead to a dangerous increase in pressure, potentially causing vessel rupture and the release of hazardous materials. All reactions should be carefully monitored and controlled.
Q3: What is the decomposition temperature of this compound?
Q4: How can I control the temperature during an acylation reaction?
A4: Effective temperature control is critical. Key strategies include:
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Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile.
-
Cooling Bath: Use a cooling bath (e.g., ice-water or ice-salt) to dissipate the heat generated during the reaction.
-
Vigorous Stirring: Ensure efficient stirring to prevent localized hot spots and maintain a uniform temperature throughout the reaction mixture.
-
Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help to manage the heat generated.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (Thermal Runaway) | 1. Addition of reagent is too fast.2. Inadequate cooling.3. Reaction concentration is too high. | 1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath (e.g., add more ice or switch to a colder bath).3. If possible and safe, add a pre-chilled solvent to dilute the reaction mixture.4. Have a quenching agent (e.g., a pre-chilled, non-reactive solvent or a weak acid for amine reactions) ready for emergency use. |
| Reaction is sluggish or incomplete | 1. Reaction temperature is too low.2. Poor quality or decomposed reagent.3. Insufficient reaction time. | 1. Allow the reaction to slowly warm to a slightly higher, controlled temperature while carefully monitoring for any signs of an exotherm.2. Use a fresh bottle of the reagent stored under the recommended conditions.3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and allow for a longer reaction time if necessary. |
| Low product yield or formation of impurities | 1. Poor temperature control (too high or too low).2. Presence of moisture in the reactants or solvent.3. Incorrect stoichiometry. | 1. Optimize the reaction temperature by conducting small-scale trials at different, controlled temperatures.2. Ensure all reactants and solvents are anhydrous.3. Carefully check the molar equivalents of all reactants. |
Experimental Protocols
Amide Synthesis: Synthesis of Mezlocillin
This protocol is adapted from the synthesis of the antibiotic Mezlocillin, where this compound is used as an acylating agent.[2]
Materials:
-
Ampicillin Trihydrate
-
This compound
-
Purified Water
-
4% (w/v) Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
-
Acetone
Procedure:
-
Dissolution and Cooling: In a suitable reaction vessel, suspend 1 part by weight of Ampicillin Trihydrate in 15 parts by volume of purified water. Stir the suspension and cool the mixture to 0-5°C using an ice bath.
-
pH Adjustment: Carefully add 4% sodium hydroxide solution dropwise to the cooled suspension until the Ampicillin Trihydrate is completely dissolved.
-
Acylation Reaction: Slowly add 0.59 parts by weight of this compound to the reaction mixture.
-
Temperature and pH Control: Throughout the addition, maintain the reaction temperature strictly between 0-5°C. Simultaneously, add 4% sodium hydroxide solution dropwise to maintain the pH of the solution between 7.0 and 7.5.[2]
-
Reaction Completion and Filtration: Once the reaction is complete (as determined by a suitable monitoring method like HPLC), filter the reaction product.
-
Crystallization: To the filtrate, add 4 to 6 volumes of acetone. Adjust the temperature to 20-25°C.
-
Acidification: Slowly add dilute hydrochloric acid to acidify the solution to a pH of 2.0. A solid precipitate of Mezlocillin will form.
-
Maturation: Continue stirring the suspension for approximately 30 minutes to ensure complete crystallization.
-
Isolation: Isolate the product by filtration and dry appropriately.
Data Summary Table:
| Parameter | Value | Reference |
| Reaction Temperature | 0-5°C | [2] |
| pH | 7.0-7.5 | [2] |
| Reagent Ratio (Ampicillin:Acylating Agent) | 1 : 0.59 (by weight) | [2] |
Visualizations
Caption: Workflow for amide synthesis using this compound.
Caption: Decision-making process for managing a thermal excursion during the reaction.
References
Removal of unreacted 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride. The focus is on the effective removal of unreacted starting material from the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing unreacted this compound from my reaction mixture?
A1: The most effective and common method is to "quench" the reaction. This involves adding a nucleophilic reagent that will react with the highly reactive carbonyl chloride functional group, converting it into a more stable and easily removable species.
Q2: What are the recommended quenching agents for this compound?
A2: The choice of quenching agent depends on the stability of your desired product and the desired nature of the byproduct. Common quenching agents include:
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Water: Reacts to form 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid. This is often the simplest method if your product is not water-sensitive.[1][2][3][4]
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Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): Neutralizes the HCl byproduct formed during the reaction and quenching, and facilitates the hydrolysis of the unreacted carbonyl chloride.[4][5]
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Alcohols (e.g., methanol, ethanol): React to form the corresponding ester, which may be easier to remove by chromatography or distillation than the carboxylic acid.[6]
-
Amines (e.g., ammonia, primary or secondary amines): React to form the corresponding amide.[6]
Q3: My product is sensitive to water. What quenching strategy should I use?
A3: If your product is water-sensitive, you should use an anhydrous quenching agent. Adding a primary or secondary amine, or an alcohol, under anhydrous conditions will convert the unreacted carbonyl chloride into an amide or ester, respectively. These can then be removed using standard purification techniques like chromatography or crystallization.
Q4: How can I confirm that all the unreacted this compound has been removed?
A4: Thin Layer Chromatography (TLC) can be a quick qualitative check, but it's important to note that acyl chlorides can react with the silica gel on the TLC plate.[7] A more reliable method is High-Performance Liquid Chromatography (HPLC), which can be used to quantify the amount of remaining starting material.[8] You can also use spectroscopic methods like NMR or IR to look for the disappearance of the characteristic signals of the carbonyl chloride.
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous work-up.
-
Cause: The presence of polar solvents like DMF or DMSO, or the formation of salts, can lead to the formation of an emulsion between the organic and aqueous layers during extraction.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[9]
-
Dilute the Organic Layer: Adding more of the organic extraction solvent can sometimes resolve the emulsion.
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Issue 2: The quenched byproduct is difficult to separate from my product.
-
Cause: The polarity and solubility of the quenched byproduct may be very similar to your desired product, making separation by standard extraction or chromatography challenging.
-
Solution:
-
Change the Quenching Agent: If quenching with water to form the carboxylic acid results in a difficult separation, try quenching with an alcohol (e.g., methanol) to form the methyl ester. The difference in polarity between your product and the methyl ester may be greater, facilitating separation by column chromatography.
-
Acid/Base Extraction: If the quenched byproduct is the carboxylic acid, you can often selectively extract it into an aqueous basic layer (e.g., with sodium bicarbonate solution). Your neutral organic product will remain in the organic layer. Remember to re-acidify the aqueous layer if you need to recover the byproduct.[5]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification.[10][11] The byproduct will ideally remain in the mother liquor.
-
Data Presentation
The following table summarizes the expected efficiency of different removal techniques. The actual efficiency will depend on the specific properties of the desired product.
| Removal Technique | Quenching Agent/Method | Typical Purity of Final Product | Advantages | Disadvantages |
| Aqueous Quench & Extraction | Water or Aqueous Base | >95% | Simple, inexpensive, and effective for many products. | Can lead to emulsions; not suitable for water-sensitive products. |
| Anhydrous Quench & Chromatography | Alcohol or Amine | >98% | Suitable for water-sensitive products; chromatography offers high resolution. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | N/A (post-quench) | >99% | Can provide very high purity for solid products. | Product must be a solid; yield can be reduced. |
| Distillation | N/A | Variable | Effective for volatile products. | Not suitable for non-volatile or heat-sensitive compounds. |
Experimental Protocols
Protocol 1: General Aqueous Quenching and Extractive Work-up
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly add deionized water dropwise with vigorous stirring. Monitor for any temperature increase. If an aqueous base like sodium bicarbonate solution is used, add it carefully to control any gas evolution.
-
Extract: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.[12]
-
Wash: Wash the organic layer sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Anhydrous Quenching followed by Column Chromatography
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C.
-
Quench: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a primary amine or an alcohol in an anhydrous solvent.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Chromatography: Dissolve the crude residue in a minimal amount of a suitable solvent and purify by flash column chromatography on silica gel. The appropriate eluent system will need to be determined by TLC analysis.[10]
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Chemical transformations during quenching.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Acylating Agents: 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride vs. Phosgene
In the landscape of synthetic chemistry, the choice of an acylating agent is pivotal for the successful and safe synthesis of a target molecule. This guide provides a comprehensive comparison between 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a more specialized reagent, and phosgene, a widely used but highly hazardous commodity chemical. This comparison is intended for researchers, scientists, and professionals in drug development to make informed decisions when selecting an appropriate reagent for their acylation needs.
At a Glance: Key Differences
| Feature | This compound | Phosgene |
| Chemical Formula | C₅H₇ClN₂O₄S | COCl₂ |
| Molecular Weight | 226.64 g/mol | 98.92 g/mol |
| Physical State | Solid[1] | Colorless gas |
| Primary Hazard | Corrosive | Highly toxic gas |
| Handling | Standard laboratory procedures for corrosive solids | Requires specialized equipment and extreme caution |
| Primary Use | Acylating agent in pharmaceutical synthesis (e.g., Mezlocillin) | Bulk chemical intermediate for isocyanates, polycarbonates, and acyl chlorides[2] |
| Byproducts | 3-(Methylsulfonyl)-2-oxoimidazolidine and HCl | HCl and CO₂ (from hydrolysis)[3] |
Performance in Acylation: A Tale of Two Reagents
This compound shines in specific, high-value applications where safety and selectivity are paramount. Its most notable use is in the synthesis of the penicillin antibiotic Mezlocillin. In this context, it serves as an activated carbonyl source to acylate the amino group of ampicillin or a related intermediate. The solid nature of this reagent allows for easier handling and stoichiometry control in a laboratory or manufacturing setting.
Phosgene , on the other hand, is a workhorse of the chemical industry due to its high reactivity and low cost. It is a potent acylating agent capable of reacting with a wide range of nucleophiles. However, its extreme toxicity necessitates stringent safety protocols and specialized infrastructure, making it less suitable for general laboratory use unless no viable alternatives exist. Phosgene is often used to produce other reactive intermediates, such as isocyanates and chloroformates, which are then used in subsequent reactions.
Experimental Protocols: A Case Study in Pharmaceutical Synthesis
To illustrate the practical application of these reagents, we present a detailed protocol for the synthesis of Mezlocillin using this compound and a general protocol for the N-acylation of an amine using phosgene.
Protocol 1: Acylation of Ampicillin Trihydrate with this compound
This protocol is adapted from patent literature for the synthesis of Mezlocillin.
Materials:
-
Ampicillin Trihydrate
-
This compound
-
Purified water
-
Acetone
-
Sodium bicarbonate
-
Isopropyl ether
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, suspend Ampicillin Trihydrate in a mixture of purified water and acetone at room temperature.
-
Add sodium bicarbonate to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 15-20°C.
-
Slowly add this compound to the reaction mixture.
-
Continue the reaction for 30 minutes after the addition is complete.
-
After the reaction is complete, add isopropyl ether and extract the aqueous layer.
-
Filter the aqueous layer and transfer it to a crystallization vessel.
-
Acidify the solution with hydrochloric acid to precipitate the Mezlocillin product.
-
Isolate the product by filtration, wash, and dry.
Protocol 2: General Procedure for N-Acylation of a Primary Amine with Phosgene
This is a general procedure and requires strict adherence to safety protocols for handling phosgene.
Materials:
-
Primary amine
-
Phosgene (as a solution in a suitable solvent like toluene or generated in situ from triphosgene)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
A non-nucleophilic base (e.g., pyridine, triethylamine) to act as an HCl scavenger.[4]
Procedure:
-
In a well-ventilated fume hood with appropriate safety measures, dissolve the primary amine and the non-nucleophilic base in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically 0°C or below).
-
Slowly add a stoichiometric amount of phosgene solution to the stirred reaction mixture. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by techniques like TLC or LC-MS).
-
Upon completion, the reaction mixture is typically quenched, for example, by the addition of water or an alcohol to destroy any excess phosgene.
-
The product is then isolated through standard workup procedures, which may include washing with aqueous solutions to remove the hydrochloride salt of the base and other water-soluble byproducts, followed by drying and purification (e.g., crystallization or chromatography).
Safety and Handling: A Critical Distinction
The most significant differentiator between these two reagents is their safety profile.
This compound is a corrosive solid. While it requires careful handling to avoid contact with skin and eyes, the risks are manageable with standard personal protective equipment (PPE) in a laboratory setting. Its solid form prevents the risk of inhalation exposure that is a primary concern with gaseous reagents.
Phosgene , in stark contrast, is a highly toxic gas with an insidious nature. At low concentrations, it has a smell of freshly cut hay, but it can cause severe respiratory damage even at levels below the odor threshold.[5] Its use is highly regulated and requires specialized ventilation and monitoring equipment. The delayed onset of symptoms, which can include fatal pulmonary edema, makes it particularly dangerous.[5][6]
Reaction Mechanisms and Byproducts
The acylation mechanism for both reagents involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon.
With This compound , the leaving group is the substituted imidazolidinone moiety, which is a stable, non-volatile solid. The other byproduct is hydrochloric acid, which is typically neutralized by a base in the reaction mixture.
Phosgene has two chloride leaving groups. In the acylation of an amine, the initial reaction forms a carbamoyl chloride and HCl. The carbamoyl chloride can then react with another equivalent of the amine to form a urea, or it can be the desired product. The primary byproduct is HCl, which must be scavenged by a base.[4] Unreacted phosgene is highly reactive and will hydrolyze in the presence of water to form HCl and carbon dioxide.[3]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the synthesis of the acylating agent and a representative acylation reaction.
Caption: Synthesis of this compound.
Caption: Comparison of Acylation Pathways.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and phosgene is a clear example of selecting a specialized tool versus a powerful, but hazardous, multi-purpose one.
This compound is the reagent of choice for specific, high-value syntheses where safety, ease of handling, and predictable outcomes are critical. Its application in pharmaceutical manufacturing underscores its reliability and the advantages of using a solid, less hazardous acylating agent.
Phosgene remains an indispensable reagent in the large-scale industrial production of certain classes of chemicals. Its high reactivity and low cost are significant advantages in these settings. However, its extreme toxicity makes it a less desirable and often impractical choice for research and development, especially when safer alternatives can achieve the desired transformation. For laboratory-scale acylations, safer phosgene surrogates like triphosgene are often preferred if a direct equivalent is needed.[7][8]
For the modern synthetic chemist, particularly in the pharmaceutical and fine chemical industries, the trend is towards developing and utilizing safer, more selective reagents. In this context, reagents like this compound represent a significant step forward in chemical safety and process control for specific acylation reactions.
References
- 1. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. cia.gov [cia.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accidental phosgene gas exposure: A review with background study of 10 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Phosgene-Induced Acute Lung Injury and Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic introduction of an acyl group (R-C=O) is a fundamental transformation pivotal to the construction of a vast array of molecules, including active pharmaceutical ingredients. The choice of the acylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of the reactivity of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride with other commonly employed acylating agents, supported by theoretical principles and detailed experimental protocols for quantitative comparison.
Understanding Acylating Agent Reactivity
The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack, and a more stable leaving group will facilitate the completion of the substitution reaction. The general trend for the reactivity of common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]
This compound possesses structural features that suggest a high degree of reactivity. The presence of the strongly electron-withdrawing methylsulfonyl group is anticipated to significantly enhance the electrophilicity of the carbonyl carbon. Furthermore, the resulting imidazolidinone-N-sulfonyl anion is a stable leaving group, further promoting the acylation reaction.
Quantitative Reactivity Comparison
To quantitatively assess the reactivity of this compound relative to other acylating agents, a kinetic study of the acylation of a model nucleophile, such as p-nitroaniline, can be performed. The reaction can be conveniently monitored by UV-Vis spectroscopy, as the acylated product, N-(4-nitrophenyl)acetamide (in the case of acetylation), exhibits a different absorption maximum compared to p-nitroaniline. The pseudo-first-order rate constants (k') for the acylation of p-nitroaniline with various agents provide a direct measure of their relative reactivities.
| Acylating Agent | Representative Structure | Expected Relative Reactivity (k') |
| Acetic Anhydride | (CH₃CO)₂O | Low |
| Benzoyl Chloride | C₆H₅COCl | High |
| This compound | C₅H₇ClN₂O₄S | Very High |
The expected relative reactivity is based on the electronic effects of the substituents and the nature of the leaving group. Experimental determination is necessary for precise quantitative comparison.
Experimental Protocol: Kinetic Analysis of p-Nitroaniline Acylation
This protocol outlines a general procedure for comparing the reactivity of different acylating agents by monitoring the acylation of p-nitroaniline using UV-Vis spectroscopy.
Materials:
-
p-Nitroaniline
-
Acylating agent of interest (e.g., this compound, Benzoyl Chloride, Acetic Anhydride)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of p-nitroaniline in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare stock solutions of the acylating agents in anhydrous acetonitrile at a concentration significantly higher than that of p-nitroaniline (e.g., 1 M) to ensure pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the acylated product (e.g., N-(4-nitrophenyl)acetamide). A preliminary scan of the product is required to determine this wavelength.
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder.
-
-
Kinetic Run:
-
To a quartz cuvette, add the appropriate volume of the p-nitroaniline stock solution and dilute with anhydrous acetonitrile to the final desired concentration (e.g., 1 mM).
-
Initiate the reaction by rapidly adding a small volume of the acylating agent stock solution to the cuvette, quickly mix by inversion, and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting linear plot will be -k'.
-
Alternatively, non-linear regression analysis of the absorbance versus time data can be used to fit the data to a first-order exponential equation to determine k'.
-
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for kinetic analysis.
References
Comparative Guide to Analytical Methods for the Quantification of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the accurate quantification of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (SMCC), a reactive intermediate crucial in pharmaceutical synthesis. Due to the compound's inherent reactivity, direct analysis is challenging. Therefore, this document outlines two robust, derivatization-based approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented is based on established analytical principles for similar reactive molecules, such as acyl chlorides and sulfonyl compounds.[1][2][3] The performance data herein is representative of what would be expected from fully validated methods adhering to ICH Q2(R2) guidelines.[4][5][6]
Comparison of Analytical Method Performance
The choice between HPLC-UV and GC-MS will depend on available instrumentation, required sensitivity, and the sample matrix. Below is a summary of typical performance characteristics for each proposed method after validation.
| Validation Parameter | Method A: Derivatization-HPLC-UV | Method B: Derivatization-GC-MS | ICH Q2(R1) Guideline Reference |
| Specificity | No interference from blank, derivatizing agent, or known impurities at the retention time of the derivative. | No interfering peaks at the retention time and m/z of the target derivative. Mass spectral data confirms identity. | Specificity demonstrated.[7] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient proves a linear relationship between concentration and response.[7] |
| Range | 0.1 µg/mL - 10 µg/mL | 0.05 µg/mL - 5 µg/mL | The interval providing suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Assessed using spiked samples at three concentration levels.[7] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | Multiple measurements of one sample under the same conditions. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Analysis on different days with different analysts. |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] |
Methodology and Experimental Protocols
Detailed protocols are provided for sample preparation, derivatization, and instrumental analysis. The high reactivity of the acyl chloride moiety necessitates a derivatization step to form a stable product for reliable quantification.[1][3][8]
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method involves the derivatization of SMCC with 2-nitrophenylhydrazine, which converts the reactive carbonyl chloride into a stable, UV-active hydrazide, allowing for sensitive detection.[1]
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh 10 mg of SMCC reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This yields a 100 µg/mL stock solution.
-
Derivatizing Reagent: Prepare a 500 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Derivatization Procedure: To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of the derivatizing reagent. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before analysis.
-
Final Concentration: The resulting solution contains the SMCC-hydrazide derivative.
2. HPLC-UV Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 395 nm (wavelength selected based on the chromophore of the derivative).[1]
-
Run Time: 15 minutes
Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
This method utilizes derivatization with anhydrous methanol to convert the SMCC into its more volatile and thermally stable methyl ester derivative, which is then analyzed by GC-MS.[9]
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh 10 mg of SMCC reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous Dichloromethane (DCM).
-
Derivatizing Reagent: Anhydrous Methanol.
-
Derivatization Procedure: To 1.0 mL of the standard or sample solution in a vial, add 0.5 mL of anhydrous methanol and 50 µL of pyridine (to catalyze the reaction and neutralize the HCl byproduct).[10] Cap immediately and let stand at room temperature for 20 minutes.
-
Final Preparation: The reaction mixture can be directly injected for analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the methyl ester derivative for enhanced sensitivity and specificity.
Visualizations
The following diagrams illustrate the chemical logic and procedural workflows discussed in this guide.
Caption: Derivatization strategies for SMCC analysis.
Caption: Standard workflow for analytical method validation.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
A Comparative Analysis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and Triphosgene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the choice of activating reagents is paramount to achieving desired chemical transformations with high efficiency, selectivity, and safety. Among the myriad of available reagents, those capable of forming critical functional groups such as ureas, carbamates, and isocyanates are of particular importance, especially in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a detailed comparative study of two such reagents: 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and the widely used phosgene equivalent, triphosgene.
This objective comparison delves into their chemical properties, reactivity, and applications, supported by available data and experimental contexts. The aim is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a reagent for their specific synthetic needs.
Overview and Chemical Properties
Both this compound and triphosgene serve as electrophilic reagents for the introduction of a carbonyl group. However, their structural differences lead to distinct reactivity profiles and handling requirements.
This compound is a solid reagent primarily utilized in the synthesis of complex urea derivatives, most notably in the pharmaceutical industry for the production of antibiotics like Mezlocillin.[1][2][3][4] The presence of the electron-withdrawing methylsulfonyl group enhances the reactivity of the carbonyl chloride, making it an effective acylating agent for amines.
Triphosgene , or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene gas.[5] It is a versatile reagent employed in a vast array of organic reactions to produce a wide scope of compounds, including acid chlorides, isocyanates, carbonates, and various heterocyclic systems.[5]
A summary of their key chemical and physical properties is presented in the table below.
| Property | This compound | Triphosgene (Bis(trichloromethyl) carbonate) |
| CAS Number | 41762-76-9 | 32315-10-9 |
| Molecular Formula | C₅H₇ClN₂O₄S | C₃Cl₆O₃ |
| Molecular Weight | 226.64 g/mol | 296.75 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 168-173 °C | 78-82 °C |
| Boiling Point | Decomposes | 203-206 °C (decomposes) |
| Primary Function | Acylating agent for urea synthesis | Phosgene equivalent for various carbonylations |
Reactivity and Applications: A Comparative Look
While both reagents are effective carbonylating agents, their documented applications highlight their distinct areas of utility.
This compound has a more specialized, albeit critical, role in the synthesis of complex pharmaceuticals. Its primary documented application is in the acylation of the amino group of ampicillin to form the urea linkage in the antibiotic Mezlocillin.[1][2][6] This specificity suggests that it may offer advantages in terms of selectivity or reaction conditions for this particular class of substrates. The electron-withdrawing sulfonyl group likely plays a key role in activating the carbonyl chloride for efficient reaction with the amine under mild, typically alkaline, conditions.[6]
Triphosgene , on the other hand, boasts a much broader range of applications. It is a go-to reagent for a multitude of transformations where phosgene would traditionally be used. These include:
-
Synthesis of Isocyanates: A common and crucial reaction for the preparation of ureas, carbamates, and polyurethanes.[7]
-
Formation of Acid Chlorides: Triphosgene can convert carboxylic acids into their corresponding acid chlorides.[8]
-
Preparation of Carbonates and Carbamates: It readily reacts with alcohols and amines to form carbonates and carbamates, respectively.[5]
-
Heterocycle Synthesis: It is employed in the construction of various heterocyclic rings.[5]
The following table provides a comparative summary of their performance in key synthetic transformations. It is important to note that direct, side-by-side experimental comparisons are scarce in the literature; therefore, this table is compiled from the general understanding of each reagent's reactivity and documented applications.
| Reaction Type | This compound Performance | Triphosgene Performance |
| Urea Synthesis | Highly effective for the synthesis of complex ureas, particularly in the context of acylureidopenicillins like Mezlocillin.[1][2] | Widely used and highly effective for the synthesis of a broad range of symmetrical and unsymmetrical ureas, often via an isocyanate intermediate.[7][9] |
| Isocyanate Synthesis | Not a primary application; it is used to directly form the urea linkage without isolating an isocyanate. | A standard and efficient method for the preparation of isocyanates from primary amines.[7] |
| Acid Chloride Synthesis | No significant documented use for this purpose. | A known application, though other reagents like thionyl chloride or oxalyl chloride are often preferred.[8][10] |
| Carbamate/Carbonate Synthesis | Not its primary documented application. | A common and effective reagent for the synthesis of both carbamates and carbonates.[5] |
Experimental Protocols
To provide a practical context for the application of these reagents, the following are representative experimental protocols derived from the literature.
Experimental Protocol 1: Synthesis of Mezlocillin using this compound
This protocol is based on the established synthesis of Mezlocillin from ampicillin trihydrate.[6]
Materials:
-
Ampicillin trihydrate
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate
-
Isopropyl ether
-
Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, a mixture of water, acetone, and sodium bicarbonate is prepared at room temperature.
-
Ampicillin trihydrate is added to the stirred solution.
-
The mixture is cooled to 15-20 °C.
-
This compound is slowly added to the reaction mixture, and the acylation reaction is allowed to proceed for approximately 30 minutes.
-
Upon completion of the reaction, isopropyl ether is added for extraction.
-
The aqueous layer is separated and then acidified with hydrochloric acid to precipitate the Mezlocillin product.
-
The solid product is collected by filtration, washed, and dried.
Experimental Protocol 2: General Procedure for the Synthesis of an Isocyanate using Triphosgene
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Primary amine
-
Triphosgene
-
Inert solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
The primary amine is dissolved in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath (0 °C).
-
A solution of triphosgene (approximately 0.33-0.4 equivalents per equivalent of amine) in the same solvent is added dropwise to the cooled amine solution.
-
A base (e.g., triethylamine, 2.2 equivalents) is then added slowly to the reaction mixture, ensuring the temperature remains low.
-
After the addition is complete, the reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature and stirred until completion (monitored by TLC or other analytical methods).
-
The reaction mixture is then typically filtered to remove the hydrochloride salt of the base, and the filtrate containing the isocyanate can be used directly or purified.
Visualization of Reaction Pathways
To better illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the key reaction pathways.
Caption: Synthesis of Mezlocillin via acylation of ampicillin.
Caption: Versatile applications of Triphosgene in synthesis.
Safety and Handling Considerations
Both reagents require careful handling due to their reactivity and potential hazards.
This compound is an acyl chloride and should be handled with care. It is moisture-sensitive and will react with water to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Triphosgene is a solid and therefore easier and safer to handle than gaseous phosgene. However, it can decompose to release phosgene, especially upon heating or in the presence of nucleophiles. It is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Strict adherence to safety protocols is essential.
Conclusion
-
This compound appears to be a specialized reagent with demonstrated efficacy in the synthesis of complex pharmaceutical compounds like Mezlocillin. Its structure is tailored for the specific acylation of amine substrates under mild conditions.
-
Triphosgene is a highly versatile and widely used phosgene substitute with a broad spectrum of applications. Its utility in generating a diverse range of chemical functionalities makes it a staple in many synthetic laboratories.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis. For targeted applications requiring high selectivity in complex molecular scaffolds, a specialized reagent like this compound may be advantageous. For general-purpose carbonylations and access to a wide variety of functional groups, the versatility of triphosgene remains unparalleled. Further head-to-head comparative studies would be beneficial to delineate the subtle differences in reactivity and performance between these and other related reagents.
References
- 1. Mezlocillin, Multocillin, Mezlin-药物合成数据库 [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. Mezlocillin | SIELC Technologies [sielc.com]
- 4. Mezlocillin | C21H25N5O8S2 | CID 656511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101550144B - Preparation technique for mezlocillin - Google Patents [patents.google.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR100593629B1 - Method for preparing acid chloride using triphosgene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthetic Utility of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
For researchers and professionals in drug development and synthetic chemistry, the choice of activating and coupling agents is paramount to achieving high yields, purity, and safety. This guide provides a detailed comparison of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a highly reactive acylating agent, with alternative synthetic methods. Its primary application in the synthesis of semi-synthetic penicillins, such as Mezlocillin, serves as a central case study for this analysis.
Performance Comparison: Chemical vs. Enzymatic Acylation
The primary function of this compound in the synthesis of Mezlocillin is the acylation of the amino group on ampicillin. This chemical approach can be compared with enzymatic methods, which are a common alternative for the synthesis of similar semi-synthetic penicillins.
| Parameter | This compound | Enzymatic Synthesis (Penicillin G Acylase) |
| Reaction Type | Chemical Acylation | Kinetically Controlled Enzymatic Acylation |
| Substrate | Ampicillin Trihydrate | 6-Aminopenicillanic acid (6-APA) & Acyl Donor |
| Key Reagent | This compound | Immobilized Penicillin G Acylase |
| Solvent System | Water and Acetone[1] | Primarily Aqueous Buffer[2] |
| Temperature | 15-20°C[1] | Typically 35°C, can be lower[2] |
| pH Control | Alkaline (pH 7.0-7.5 maintained with NaOH)[2] | Typically around pH 6.5[2] |
| Reaction Time | Approx. 30 minutes for acylation[1] | Varies, can be several hours |
| Reported Yield | High, with final product yield of 16.3g from 12.5g Ampicillin Trihydrate (theoretical ~95%)[1] | Up to 97% conversion of 6-APA[3][4] |
| Safety Profile | Reagent is corrosive and causes severe skin burns and eye damage.[5] Requires careful handling. | Generally safer, avoids harsh reagents and organic solvents. |
| Environmental Impact | Involves organic solvents (acetone, isopropyl ether) for reaction and extraction.[1] | More environmentally benign, uses aqueous media.[2] |
The Advantage of the Methylsulfonyl Group
The high reactivity of this compound as an acylating agent can be attributed to the electronic properties of the methylsulfonyl group. This group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon in the carbonyl chloride moiety.[6] This "activation" of the carbonyl group makes it more susceptible to nucleophilic attack by the amino group of ampicillin, driving the reaction to completion efficiently under mild conditions.[7][8][9]
Alternatives in Synthesis
While this compound is effective, other reagents and methods can be employed for similar transformations.
-
Phosgene and its Equivalents: The synthesis of the reagent itself likely involves the use of phosgene or a phosgene equivalent like triphosgene. These are highly efficient for creating chloroformyl groups but are also extremely toxic and require specialized handling.[10]
-
Other Acyl Chlorides: Simpler acyl chlorides could be used, but may lack the specific reactivity or solubility profile needed for complex, sensitive substrates like penicillins.
-
Enzymatic Synthesis: As detailed in the table, enzymatic methods using penicillin G acylase offer a green and safe alternative, often with very high yields and specificity, avoiding the need for protecting groups and harsh chemicals.[1][2]
Experimental Protocols
Synthesis of Mezlocillin using this compound
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
Ampicillin Trihydrate (12.5 g)
-
This compound (6.6 g)
-
Sodium Bicarbonate (6 g)
-
Acetone (40 mL)
-
Water (100 mL)
-
Isopropyl Ether (60 mL)
Procedure:
-
In a 250 mL four-necked flask, combine 100 mL of water, 6 g of sodium bicarbonate, and 40 mL of acetone at 20°C.
-
Stir the mixture and add 12.5 g of Ampicillin Trihydrate.
-
Cool the resulting suspension to 16°C until a clear solution is obtained.
-
Slowly add 6.6 g of molten this compound to the solution.
-
Continue the reaction for an additional 30 minutes after the addition is complete.
-
Upon completion of the reaction, add 60 mL of isopropyl ether and perform an extraction.
-
Separate the aqueous layer and transfer it to a crystallization vessel for further processing (acidification and crystallization) to obtain Mezlocillin.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflow for Mezlocillin and the logical relationship between the different synthetic approaches.
References
- 1. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: repetitive addition of substrates in a semicontinuous process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. idc-online.com [idc-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 41762-76-9|this compound|BLD Pharm [bldpharm.com]
The Evolving Landscape of Acylating Agents: A Cost-Benefit Analysis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl Chloride for Large-Scale Synthesis
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of an acylating agent is a critical decision that balances reactivity, cost, safety, and efficiency. While traditional reagents have long dominated the field, newer alternatives are emerging with promises of improved performance. This guide provides a comprehensive cost-benefit analysis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a potent acylating agent, in comparison to established alternatives such as carbonyldiimidazole (CDI) and phosgene derivatives like triphosgene.
The activation of carboxylic acids is a cornerstone of many chemical transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs). The ideal activating agent should offer high yields, be cost-effective, and present a manageable safety profile for industrial applications. This analysis delves into the practical considerations of using this compound and its competitors, supported by available data and experimental insights.
Comparative Analysis of Acylating Agents
The selection of an appropriate acylating agent is a multi-faceted decision. The following table summarizes key performance indicators for this compound and its primary alternatives.
| Feature | This compound | Carbonyldiimidazole (CDI) | Triphosgene |
| Reactivity | High | Moderate | High |
| Byproducts | Water-soluble, easily removed | Imidazole (can be difficult to remove) | Gaseous (HCl, CO2), corrosive |
| Handling Safety | Moisture sensitive, corrosive | Moisture sensitive | Highly toxic, requires specialized handling |
| Cost | Relatively high | Moderate | Low (per mole of phosgene) |
| Scalability | Good | Good, but byproduct removal can be an issue | Excellent, but requires stringent safety infrastructure |
In-Depth Look at this compound
This compound is a highly reactive solid that readily activates carboxylic acids to form acyl chlorides. Its primary advantage lies in the formation of a water-soluble urea byproduct, which simplifies purification processes, a significant consideration in large-scale synthesis where efficient product isolation is paramount.
However, the manufacturing process for this reagent can be more complex than for traditional agents, contributing to its higher initial cost. The synthesis typically involves the reaction of 2-imidazolidinone with methanesulfonyl chloride to form 1-(methylsulfonyl)imidazolidin-2-one, which is then reacted with phosgene or a phosgene equivalent. While the use of phosgene in its own manufacturing process raises safety considerations, the final product as a solid is generally considered safer to handle than gaseous phosgene or liquid diphosgene.
Established Alternatives: A Benchmark for Comparison
Carbonyldiimidazole (CDI) is a widely used activating agent due to its moderate reactivity and ease of handling as a solid. It reacts with carboxylic acids to form an acylimidazolide, which then reacts with a nucleophile. A key drawback of CDI is the formation of imidazole as a byproduct, which can be challenging to remove completely from the reaction mixture, potentially impacting product purity.
Triphosgene , a solid and safer-to-handle source of phosgene, is a powerful and cost-effective reagent for the formation of acyl chlorides. Its byproducts, hydrogen chloride and carbon dioxide, are gaseous and easily removed. However, the extreme toxicity of phosgene necessitates specialized equipment and stringent safety protocols, which can represent a significant capital investment for manufacturing facilities.
Experimental Protocols and Considerations
Detailed experimental protocols for the use of these reagents are crucial for reproducibility and optimization. Below are generalized procedures for acylation reactions using each of the compared agents.
General Protocol for Acylation using this compound
-
A solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen, argon).
-
This compound (1.0-1.2 equivalents) is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred until the activation is complete (monitoring by TLC or HPLC is recommended).
-
The nucleophile (e.g., an amine or alcohol) is added to the reaction mixture.
-
After the reaction is complete, the mixture is typically quenched with water or a dilute aqueous base.
-
The aqueous layer containing the urea byproduct is separated, and the organic layer is washed, dried, and concentrated to yield the product.
General Protocol for Acylation using Carbonyldiimidazole (CDI)
-
The carboxylic acid is dissolved in an anhydrous aprotic solvent.
-
CDI (1.0-1.1 equivalents) is added, and the mixture is stirred until the evolution of carbon dioxide ceases.
-
The nucleophile is added, and the reaction is stirred to completion.
-
Workup typically involves an aqueous wash to remove imidazole, which may require multiple extractions.
General Protocol for Acylation using Triphosgene
-
The carboxylic acid is dissolved in an anhydrous solvent.
-
Triphosgene (0.34-0.4 equivalents) is added cautiously at a low temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl.
-
The reaction is stirred until the formation of the acyl chloride is complete.
-
The nucleophile is then added to the in-situ generated acyl chloride.
-
Workup involves filtration of the hydrochloride salt of the base and subsequent purification.
Logical Workflow for Reagent Selection
The decision-making process for selecting an acylating agent for large-scale synthesis can be visualized as a logical workflow.
Caption: Logical workflow for selecting an acylating agent.
Synthesis Pathway Comparison
The synthesis of an amide from a carboxylic acid using these three reagents follows distinct pathways, each with its own intermediates and byproducts.
Caption: Comparative reaction pathways for amide synthesis.
Conclusion
The choice between this compound, CDI, and triphosgene for large-scale acylation is a strategic one, with no single best answer for all scenarios.
-
This compound emerges as a strong contender when ease of purification and high reactivity are the primary concerns, and its higher cost can be justified by improved throughput and final product purity.
-
Carbonyldiimidazole remains a viable option for cost-sensitive processes where the challenges of imidazole removal can be efficiently managed.
-
Triphosgene is the go-to reagent for large-volume, cost-driven syntheses where the necessary investment in safety infrastructure is already in place or can be justified by the scale of production.
Ultimately, a thorough process-specific evaluation of cost, safety, and efficiency will guide the optimal selection of an acylating agent for any given large-scale synthesis campaign. As the pharmaceutical and chemical industries continue to evolve, the demand for highly efficient and safe reagents will likely drive further innovation in this critical area of synthetic chemistry.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and Its Precursors
For researchers and professionals in drug development, a detailed understanding of the structural characteristics of key synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a crucial reagent in the synthesis of various pharmaceuticals, and its precursors, 1-(Methylsulfonyl)-2-oxoimidazolidine and 2-oxoimidazolidine. Through a meticulous analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document illuminates the distinct spectral features that arise from the stepwise functionalization of the imidazolidinone core.
The journey from the basic 2-oxoimidazolidine scaffold to the reactive carbonyl chloride derivative involves two key synthetic transformations: the addition of a methylsulfonyl group and the subsequent introduction of a carbonyl chloride moiety. Each of these steps imparts unique electronic and structural changes to the molecule, which are directly observable in their respective spectra. This guide presents the available experimental data in a clear, comparative format to aid in the identification and characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the characteristic shifts and absorption bands that distinguish each molecule.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂-N-SO₂- | -N-CH₂-CH₂-N- | -SO₂-CH₃ |
| 2-Oxoimidazolidine | - | ~3.4 (s) | - |
| 1-(Methylsulfonyl)-2-oxoimidazolidine | ~3.8 (t) | ~3.6 (t) | ~3.1 (s) |
| This compound | ~4.1 (t) | ~3.9 (t) | ~3.3 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (Imidazolidinone) | -CH₂-N-SO₂- | -N-CH₂-CH₂-N- | -SO₂-CH₃ | C=O (Carbonyl Chloride) |
| 2-Oxoimidazolidine | ~163 | - | ~41 | - | - |
| 1-(Methylsulfonyl)-2-oxoimidazolidine | ~158 | ~48 | ~43 | ~40 | - |
| This compound | ~153 | ~50 | ~45 | ~42 | ~148 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Imidazolidinone) | S=O Stretch (Sulfonyl) | C=O Stretch (Carbonyl Chloride) |
| 2-Oxoimidazolidine | ~3250 (broad) | ~1680 | - | - |
| 1-(Methylsulfonyl)-2-oxoimidazolidine | - | ~1710 | ~1350, ~1160 | - |
| This compound | - | ~1730 | ~1360, ~1170 | ~1780 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 2-Oxoimidazolidine | 86 | 57, 43, 28 |
| 1-(Methylsulfonyl)-2-oxoimidazolidine | 164 | 85, 79, 69, 43 |
| This compound | 226 (Cl³⁵), 228 (Cl³⁷) | 163, 128, 85, 79 |
Experimental Protocols
The successful synthesis and characterization of these compounds rely on precise experimental procedures. Below are the detailed methodologies for the preparation of each compound and the acquisition of the spectroscopic data.
Synthesis Protocols
Synthesis of 1-(Methylsulfonyl)-2-oxoimidazolidine: To a solution of 2-imidazolidone in an anhydrous aprotic solvent such as dioxane or tetrahydrofuran, an equimolar amount of an organic base (e.g., triethylamine or pyridine) is added. The mixture is stirred at room temperature, and a solution of methanesulfonyl chloride in the same solvent is added dropwise. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction. The solvent is then removed under reduced pressure. The resulting residue is recrystallized from a suitable solvent system, such as ethanol/water, to yield 1-(methylsulfonyl)-2-oxoimidazolidine as a crystalline solid.[1]
Synthesis of this compound: 1-(Methylsulfonyl)-2-oxoimidazolidine is dissolved in an inert solvent like dichloromethane. The solution is cooled in an ice bath, and an excess of phosgene or a phosgene equivalent (e.g., triphosgene) is added cautiously. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature while monitoring the progress by techniques such as TLC or NMR. Upon completion, the excess phosgene and solvent are removed under reduced pressure to afford this compound, which is often used in subsequent reactions without further purification.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples were dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as KBr pellets, and the spectra were recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra were acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis. The samples were introduced directly or via a gas chromatograph, and the resulting mass-to-charge ratios (m/z) of the fragments were recorded.
Visualizing the Synthetic Pathway and Experimental Workflow
To further clarify the relationships between these compounds and the analytical process, the following diagrams were generated using Graphviz.
References
Purity Analysis of Commercially Available 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the purity analysis and comparison of commercially available 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (MSOIC). Given the critical role of reagent purity in research and development, particularly in drug discovery and synthesis, this document outlines the necessary experimental protocols and data presentation methods to enable researchers to make informed decisions when selecting a supplier.
Introduction to MSOIC and the Importance of Purity
This compound, often abbreviated as MSOIC, is a versatile reagent in organic synthesis. It is commonly employed as a chloroformate-free alternative for the activation of alcohols and amines, and in the preparation of active esters and carbamates. The high reactivity of the carbonyl chloride group makes MSOIC susceptible to degradation, primarily through hydrolysis. Consequently, the purity of commercially available MSOIC can vary between suppliers and even between different batches from the same supplier.
Impurities in MSOIC can lead to several undesirable outcomes, including:
-
Reduced reaction yields
-
Formation of unexpected side products
-
Difficulties in product purification
-
Inaccurate stoichiometric calculations
Therefore, a thorough purity analysis of MSOIC prior to its use is highly recommended. This guide provides the necessary protocols and a comparative framework to assess the quality of MSOIC from different commercial sources.
Comparative Purity Analysis: A Data-Driven Approach
To facilitate a direct comparison of MSOIC from different suppliers, all quantitative data should be organized into a clear and concise table. The following table provides a template for presenting the results of purity analysis. Researchers can populate this table with their own experimental data.
Table 1: Comparative Purity Analysis of MSOIC from Different Commercial Suppliers
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Methodology |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Visual Inspection |
| Purity by HPLC (%) | e.g., 98.5% | e.g., 97.2% | e.g., 99.1% | HPLC-UV (210 nm) |
| Identity by ¹H NMR | Conforms | Conforms | Conforms | ¹H NMR (400 MHz, CDCl₃) |
| Identity by Mass Spec. | Conforms | Conforms | Conforms | ESI-MS |
| Major Impurity 1 (%) | e.g., 0.8% | e.g., 1.5% | e.g., 0.5% | HPLC-UV |
| Major Impurity 2 (%) | e.g., 0.3% | e.g., 0.7% | e.g., 0.2% | HPLC-UV |
| Residual Solvents (ppm) | e.g., <50 ppm | e.g., 120 ppm | e.g., <50 ppm | GC-HS |
| Water Content (%) | e.g., 0.05% | e.g., 0.12% | e.g., 0.03% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are standard protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of MSOIC and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of MSOIC.
-
Dissolve in 10 mL of ACN to obtain a 1 mg/mL solution.
-
Further dilute to a final concentration of 0.1 mg/mL with ACN.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of MSOIC by the total peak area of all components and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of MSOIC.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of MSOIC in approximately 0.7 mL of CDCl₃.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for MSOIC.
-
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of MSOIC.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of MSOIC (approximately 0.01 mg/mL) in ACN or MeOH.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ or other characteristic adducts (e.g., [M+Na]⁺).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of commercially available MSOIC.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
